Tos-PEG5-Boc
描述
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O9S/c1-19-5-7-20(8-6-19)32(24,25)30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-21(23)31-22(2,3)4/h5-8H,9-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGJGMGLGUHUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581065-94-3 | |
| Record name | tert-Butyl 1-(Tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tos-PEG5-Boc: Properties, Protocols, and Applications
Introduction
Tos-PEG5-Boc is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, pharmaceutical sciences, and drug development. As a derivative of polyethylene glycol (PEG), it features a defined-length PEG5 spacer that imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media.[1][2] This linker is strategically functionalized with two distinct reactive groups: a tosyl (Tos) group at one terminus and a Boc-protected amine at the other. This orthogonal design allows for sequential and controlled conjugation reactions, making it an invaluable tool for constructing complex biomolecules, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]
The tosyl group serves as an excellent leaving group, readily undergoing nucleophilic substitution with moieties such as thiols, amines, or hydroxyls.[5][6] Concurrently, the tert-butyloxycarbonyl (Boc) group provides robust protection for the terminal amine, which can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent amide bond formation or other amine-specific reactions.[2][7] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of this compound for researchers and drug development professionals.
Core Chemical Properties and Characteristics
The fundamental properties of this compound are summarized below. These specifications are critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₂H₃₇NO₉S | [1][2] |
| Molecular Weight | 491.6 g/mol | [2] |
| CAS Number | 1404111-69-8 | [1][2] |
| IUPAC Name | 2,2-dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-yl 4-methylbenzenesulfonate | |
| Appearance | Liquid | |
| Purity | Typically ≥95% - 97% | [2][3] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [2] |
| Storage Conditions | Store at -20°C, keep sealed and dry to prevent moisture degradation | [2] |
Reactivity and Functional Roles
The utility of this compound stems from the distinct reactivity of its terminal groups, which allows for a two-stage conjugation strategy.
Caption: Functional components of the this compound linker.
-
Tosyl Group (Electrophile): The tosylate is an outstanding leaving group due to the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized.[8] This makes the terminal carbon of the PEG chain highly susceptible to nucleophilic attack (typically via an Sₙ2 mechanism) by thiols, amines, and alcohols, enabling the stable covalent attachment of various molecules.[8][9]
-
PEG5 Spacer (Hydrophilic Core): The pentaethylene glycol chain is a flexible, hydrophilic spacer. Its primary roles are to increase the aqueous solubility of the final conjugate and to provide optimal spatial separation between the two linked biomolecules, which is crucial for preserving their biological activity, especially in applications like PROTACs.[1][4]
-
Boc-Protected Amine (Masked Nucleophile): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[9] It is stable under a variety of reaction conditions but can be cleanly and efficiently removed using acids like trifluoroacetic acid (TFA).[7][10] Once deprotected, the resulting primary amine is available for nucleophilic reactions, most commonly acylation to form a stable amide bond.
Experimental Protocols
The following are generalized protocols for the sequential deprotection and conjugation reactions involving this compound. Researchers should optimize concentrations, reaction times, and purification methods for their specific substrates.
Protocol 1: Deprotection of the Boc Group
This procedure removes the Boc protecting group to expose the primary amine, yielding Tos-PEG5-NH₂ as a TFA salt.
-
Objective: To generate a free amine for subsequent conjugation.
-
Materials: this compound, Dichloromethane (DCM, anhydrous), Trifluoroacetic acid (TFA), Toluene.
-
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1–0.2 M.[10]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20–50% (v/v).[10]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1–2 hours).[10]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation under reduced pressure.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[10]
-
The resulting product, the TFA salt of Tos-PEG5-amine, can often be used directly in the next step without further purification. For neutralization, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[10]
-
Caption: Workflow for the acidic deprotection of the Boc group.
Protocol 2: Nucleophilic Substitution of the Tosyl Group
This procedure demonstrates the conjugation of a molecule containing a nucleophile (e.g., a thiol, R-SH) to the tosylated end of the linker. This reaction can be performed either before or after Boc deprotection, depending on the overall synthetic strategy.
-
Objective: To conjugate a nucleophile-containing molecule via displacement of the tosylate.
-
Materials: this compound (or Tos-PEG5-NH₂), nucleophilic substrate (e.g., a thiol-containing molecule), a non-nucleophilic base (e.g., DIPEA or Et₃N), and an appropriate solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve the nucleophilic substrate (1.0 eq) and the Tos-PEG5-linker (1.1–1.2 eq) in an anhydrous polar aprotic solvent like DMF.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2–3 eq) to the reaction mixture. The base facilitates the reaction by deprotonating the nucleophile (if needed) and neutralizing the p-toluenesulfonic acid byproduct.
-
Stir the reaction at room temperature. Gentle heating (e.g., 40–50°C) may be required for less reactive nucleophiles.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, the mixture can be diluted with an organic solvent and washed with water or brine to remove the base and salt byproducts.
-
The crude product should be purified using an appropriate technique, such as silica gel column chromatography or preparative HPLC, to yield the final conjugate.[11]
-
Caption: General workflow for nucleophilic substitution of the tosyl group.
Analytical Characterization
Confirmation of the structure and purity of this compound and its conjugates is typically achieved through a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (¹H NMR): This is a powerful tool for structural verification. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons of the tosyl group, a large peak corresponding to the repeating methylene units of the PEG spacer (typically around 3.6 ppm), and a sharp singlet for the nine equivalent protons of the Boc group (around 1.4 ppm).[12][13]
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS is used to confirm the molecular weight of the linker and its reaction products, providing direct evidence of successful conjugation or deprotection.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is essential for assessing the purity of the starting material and the final product, as well as for monitoring the progress of a reaction.[10][11]
Conclusion
This compound is a highly versatile and efficient heterobifunctional linker that provides researchers with a robust tool for chemical biology and drug development. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally reactive tosyl and Boc-protected amine groups, facilitates controlled, sequential conjugation strategies. These characteristics are particularly advantageous for the synthesis of complex architectures like PROTACs, antibody-drug conjugates, and other targeted therapeutics where precise control over molecular assembly is paramount. The reliable protocols for its deprotection and conjugation make it an accessible and valuable component in the modern bioconjugation toolkit.
References
- 1. TOS-PEG5-NH-BOC | CAS:1404111-69-8 | AxisPharm [axispharm.com]
- 2. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 5. grokipedia.com [grokipedia.com]
- 6. PEG Tosylate | BroadPharm [broadpharm.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. Ch8 : Tosylates [chem.ucalgary.ca]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. t-Boc-N-amido-PEG5-Tos | Benchchem [benchchem.com]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
The Strategic Role of the Tosyl Group in Tos-PEG5-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Tos-PEG5-Boc, represents a critical tool in modern drug development, particularly in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive analysis of the molecule's core components, with a specific focus on the pivotal role of the tosyl group. We will delve into its chemical properties, reactivity, and strategic importance in the synthesis of complex therapeutic agents. This guide also presents detailed experimental protocols and quantitative data to aid researchers in the practical application of this versatile linker.
Molecular Architecture and Component Roles
This compound is a precisely designed chemical entity composed of three key functional components: a tosyl (Tos) group, a pentaethylene glycol (PEG5) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. Each component serves a distinct and crucial purpose in the context of multi-step organic synthesis and bioconjugation.
-
The Tosyl (p-toluenesulfonyl) Group: The primary focus of this guide, the tosyl group is an excellent leaving group, rendering the terminal carbon of the PEG chain highly susceptible to nucleophilic substitution. This reactivity is fundamental to its function as a conjugation handle.
-
The PEG5 Linker: This hydrophilic spacer, consisting of five repeating ethylene glycol units, imparts several desirable physicochemical properties to the molecule and the resulting conjugate. It enhances aqueous solubility, improves pharmacokinetic profiles, and provides a flexible scaffold with a defined length for optimal spatial orientation of conjugated molecules.
-
The Boc (tert-butyloxycarbonyl) Group: The Boc group is a widely used, acid-labile protecting group for the terminal amine. It masks the reactivity of the amine during the conjugation of the tosyl end, allowing for sequential and controlled synthetic transformations.
The Tosyl Group: A Master of Reactivity and Control
The p-toluenesulfonyl group is a derivative of p-toluenesulfonic acid and is a cornerstone of modern organic synthesis. Its utility in this compound stems from its exceptional ability to function as a leaving group in nucleophilic substitution reactions.
Mechanism of Action: Facilitating Nucleophilic Substitution
The tosyl group transforms a hydroxyl group (a poor leaving group) into a tosylate ester, which is an excellent leaving group. This is due to the stability of the resulting tosylate anion, which is resonance-stabilized, delocalizing the negative charge over the three oxygen atoms of the sulfonyl group. This inherent stability significantly lowers the activation energy for nucleophilic attack at the carbon atom to which it is attached.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon atom bearing the tosylate, leading to the displacement of the tosylate group and the formation of a new covalent bond. This reaction is highly efficient and proceeds with inversion of stereochemistry at the reaction center.
Caption: SN2 reaction mechanism of this compound with a nucleophile.
Data Presentation: The Reactivity of the Tosyl Group
The effectiveness of a leaving group is a critical parameter in synthetic chemistry. The tosylate group is significantly more reactive than other common leaving groups, such as halides. This enhanced reactivity allows for milder reaction conditions and broader substrate scope.
| Leaving Group | Common Name | Relative Rate of Substitution (krel) |
| OTs | Tosylate | ~1 |
| I | Iodide | 0.01 |
| Br | Bromide | 0.001 |
| Cl | Chloride | 0.0001 |
| OH | Hydroxide | ~1 x 10-7 |
This table provides a qualitative comparison of the relative rates of SN2 reactions for various leaving groups, illustrating the superior reactivity of the tosylate group.
The Role of the PEG5 and Boc Groups
While the tosyl group provides the reactive handle for conjugation, the PEG5 and Boc groups are essential for the overall functionality and strategic application of this compound.
PEG5 Linker: The Hydrophilic Spacer
The pentaethylene glycol (PEG5) linker is a monodisperse, hydrophilic spacer that offers several advantages in drug development:
-
Enhanced Solubility: PEGylation is a well-established strategy to increase the aqueous solubility of hydrophobic molecules. The PEG5 chain in this compound improves its handling in aqueous and organic solvent mixtures and enhances the solubility of the final conjugate.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the conjugated molecule from enzymatic degradation and reduce renal clearance, thereby extending its plasma half-life.
-
Biocompatibility and Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer, which is crucial for the development of therapeutic agents.
-
Precise Spatial Control: As a monodisperse linker, PEG5 provides a defined and consistent distance between the two ends of the molecule, which is critical for optimizing the biological activity of complex molecules like PROTACs.
Boc Protecting Group: Ensuring Synthetic Control
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the terminal amine. Its role is to prevent the amine from participating in unwanted side reactions during the nucleophilic substitution at the tosylated end of the molecule. This allows for a sequential and controlled synthetic strategy.
The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, but can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA).
| Deprotection Condition | Typical Reaction Time | Comments |
| 20-50% TFA in Dichloromethane (DCM) | 30 min - 2 h | Most common and efficient method. |
| 4M HCl in Dioxane | 1 - 4 h | An alternative strong acid condition. |
| Acetic Acid | 24 - 48 h | Milder acid, requires longer reaction times. |
This table summarizes common conditions for the deprotection of the Boc group.
Application in PROTAC Synthesis: A Workflow Example
This compound is extensively used as a heterobifunctional linker in the synthesis of PROTACs. A PROTAC is a chimeric molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The tosyl group of this compound serves as the electrophilic handle for conjugation to one of the PROTAC's ligands (either the E3 ligase ligand or the target protein ligand), while the Boc-protected amine, after deprotection, provides a nucleophilic site for the attachment of the second ligand.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Once synthesized, the PROTAC molecule orchestrates a series of intracellular events leading to the degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols are provided as a general guide for the synthesis and application of this compound and similar molecules. Researchers should optimize these conditions for their specific substrates and experimental setups.
General Protocol for the Synthesis of a Tos-PEG-NHBoc Linker
This protocol describes a general method for the tosylation of a Boc-protected amino-PEG-alcohol.
Materials:
-
Boc-NH-PEGn-OH (1 equivalent)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 equivalents)
-
Triethylamine (TEA) or Pyridine (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-NH-PEGn-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or pyridine to the solution and stir for 10-15 minutes.
-
Add TsCl portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Tos-PEG-NHBoc linker.
General Protocol for the Conjugation of this compound to an Amine Nucleophile
This protocol outlines the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1 equivalent)
-
Amine-containing molecule (1.2 equivalents)
-
DIPEA (Diisopropylethylamine) or another non-nucleophilic base (2-3 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Diethyl ether
Procedure:
-
Dissolve the amine-containing molecule and DIPEA in anhydrous DMF or ACN.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC or by precipitation from a suitable solvent system (e.g., by adding diethyl ether to a concentrated DMF solution).
General Protocol for the Boc Deprotection of a PEG-linked Substrate
This protocol describes the removal of the Boc protecting group to reveal the free amine.
Materials:
-
Boc-protected PEG-linked substrate (1 equivalent)
-
Trifluoroacetic acid (TFA) (20-50% v/v in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TFA/DCM solution dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt of the amine can be used directly in the next step or neutralized by washing with a saturated aqueous sodium bicarbonate solution during an aqueous workup. Alternatively, the free amine can be obtained by precipitating the TFA salt with cold diethyl ether, followed by purification or neutralization.
Conclusion
The tosyl group in this compound is a highly strategic functional group that provides a powerful tool for the synthesis of complex bioconjugates, particularly in the development of PROTACs. Its excellent leaving group ability, combined with the beneficial properties of the PEG5 spacer and the orthogonal protection afforded by the Boc group, makes this compound a versatile and indispensable linker for researchers in drug discovery and chemical biology. The data and protocols presented in this guide are intended to facilitate the effective utilization of this important synthetic building block.
The Pivotal Role of the PEG5 Spacer in Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional linkers are fundamental components in the design of targeted therapeutics, acting as the crucial bridge between a targeting moiety and a therapeutic payload. The composition and length of this linker profoundly influence the overall efficacy, safety, and pharmacokinetic profile of the resulting conjugate. Among the various types of linkers, those incorporating polyethylene glycol (PEG) spacers have gained prominence due to their unique physicochemical properties. This guide provides a comprehensive technical overview of the function of the pentaethylene glycol (PEG5) spacer in bifunctional linkers, with a particular focus on its application in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The inclusion of a PEG5 spacer, a discrete chain of five ethylene glycol units, imparts a desirable balance of hydrophilicity, flexibility, and length. These characteristics are instrumental in optimizing the performance of bifunctional molecules by enhancing solubility, improving in vivo stability, and facilitating the necessary molecular interactions for therapeutic activity. This document will delve into the quantitative impact of the PEG5 spacer, provide detailed experimental methodologies for its evaluation, and present visual representations of the relevant biological pathways and experimental workflows.
Core Functions and Advantages of the PEG5 Spacer
The integration of a PEG5 spacer into a bifunctional linker confers several advantageous properties that are critical for the development of effective targeted therapies.[1] These benefits stem from the inherent chemical nature of the polyethylene glycol chain.
Key Properties Attributed to PEG5 Spacers:
-
Enhanced Hydrophilicity: Many potent therapeutic payloads are hydrophobic, leading to poor solubility in aqueous environments and a tendency to aggregate. The hydrophilic nature of the PEG5 spacer improves the overall water solubility of the bifunctional molecule, which is crucial for administration, formulation, and in vivo bioavailability.[2][3]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to extend the in vivo circulation time of therapeutic molecules.[1] The PEG5 spacer contributes to an increased hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its half-life in the bloodstream.[4]
-
Reduced Immunogenicity: The flexible PEG5 chain can create a "stealth" effect by shielding the payload and other components of the conjugate from the immune system, thereby reducing the potential for an immunogenic response.[1]
-
Optimized Spatial Orientation: The defined length and flexibility of the PEG5 spacer provide precise control over the distance between the two ends of the bifunctional molecule. This is critical for enabling optimal interaction with target proteins and other cellular components, minimizing steric hindrance.[2]
-
Biocompatibility: PEG is generally considered non-toxic and biocompatible, making it a suitable component for therapeutic agents.[1]
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker is a critical determinant of PROTAC efficacy, with the PEG5 spacer being a commonly employed component.[5]
The primary function of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The length and flexibility of the PEG5 spacer are crucial for achieving the correct orientation of the target protein and the E3 ligase to enable efficient ubiquitination and subsequent degradation.[6]
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of different linker lengths is often necessary to identify the most potent degrader. The following table summarizes a collection of experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | E3 Ligase Ligand | Linker Composition/Length | DC50 | Dmax (%) | Reference |
| BRD4 | CRBN | 1 PEG unit | >5 µM | - | [7] |
| BRD4 | CRBN | 2 PEG units | >5 µM | - | [7] |
| BRD4 | CRBN | 4 PEG units | <0.5 µM | - | [7] |
| BRD4 | CRBN | 5 PEG units | <0.5 µM | - | [7] |
| BTK | CRBN | 2 PEG units | - | Impaired binding | [7] |
| BTK | CRBN | ≥ 4 PEG units | 1-40 nM | - | [7] |
| TBK1 | VHL | < 12 atoms | No degradation | - | [7] |
| TBK1 | VHL | 21 atoms | 3 nM | 96% | [7] |
| TBK1 | VHL | 29 atoms | 292 nM | 76% | [7] |
Note: The data presented is a compilation from multiple studies and is intended to illustrate the general principles of linker length optimization. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow
The mechanism of action of a PROTAC involves a series of orchestrated molecular events, leading to the degradation of the target protein. This process can be visualized as a signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
A typical experimental workflow to assess the efficacy of a PROTAC involves cell treatment followed by quantification of the target protein levels.
Caption: Western Blot experimental workflow for PROTAC efficacy.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker in an ADC plays a critical role in the stability, efficacy, and safety of the therapeutic. PEG5 spacers are often incorporated into ADC linkers to improve their physicochemical properties and overall performance.[8]
The PEG5 spacer in an ADC linker can enhance the solubility of hydrophobic payloads, enabling a higher drug-to-antibody ratio (DAR) without inducing aggregation.[4] Furthermore, the hydrophilic nature of the PEG spacer can modulate the pharmacokinetic profile of the ADC, leading to a longer circulation half-life and increased tumor accumulation.[1]
Quantitative Impact of PEG Linker Length on ADC Properties
The length of the PEG spacer in an ADC linker can influence its in vitro and in vivo properties. The following table summarizes data from preclinical studies comparing the performance of ADCs with different PEG linker lengths.
| Antibody-Payload | Linker PEG Length | In Vitro Cytotoxicity (IC50) | Plasma Half-life | In Vivo Efficacy (Tumor Model) | Reference |
| Trastuzumab-MMAE | PEG2 | - | - | Less effective than longer PEGs | [9] |
| Trastuzumab-MMAE | PEG4 | Lower potency than PEG8 | - | - | [9] |
| Trastuzumab-MMAE | PEG8 | Higher potency than PEG4 | Longer than shorter PEGs | Improved tumor growth inhibition | [9][10] |
| Trastuzumab-MMAE | PEG12 | - | - | Rescued efficacy | [9] |
| cAC10-TOPO1i | No PEG | - | - | Significant aggregation | [11] |
| cAC10-TOPO1i | PEG4 | - | Good exposure | Low aggregation | [11] |
| cAC10-TOPO1i | PEG8 | - | Improved exposure | Low aggregation | [11] |
| Affibody-MMAE | No PEG | - | 19.6 min | - | [12] |
| Affibody-MMAE | 4 kDa PEG | Reduced cytotoxicity | Significantly improved | - | [12] |
| Affibody-MMAE | 10 kDa PEG | Further reduced cytotoxicity | Further improved | - | [12] |
Note: This table presents a synthesis of data from multiple sources to illustrate the general trends observed with varying PEG linker lengths in ADCs.
Signaling Pathway of ADC Action
The therapeutic effect of an ADC is initiated by its binding to a target antigen on the surface of a cancer cell, followed by internalization and release of the cytotoxic payload.[13]
Caption: ADC internalization and payload release pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of bifunctional linkers. The following sections provide methodologies for key experiments.
Synthesis of a Heterobifunctional NHS-PEG5-Maleimide Linker
This protocol describes a general method for synthesizing an NHS-PEG5-Maleimide linker, a commonly used heterobifunctional crosslinker.
Materials:
-
Boc-NH-PEG5-COOH
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Maleic anhydride
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve Boc-NH-PEG5-COOH and NHS (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C and add DCC or EDC (1.1 equivalents).
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Concentrate the filtrate under reduced pressure to obtain Boc-NH-PEG5-NHS.
-
-
Deprotection of the Amine:
-
Dissolve the Boc-NH-PEG5-NHS in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield H2N-PEG5-NHS as a TFA salt.
-
-
Introduction of the Maleimide Group:
-
Dissolve the H2N-PEG5-NHS TFA salt in anhydrous DMF.
-
Add TEA (2-3 equivalents) to neutralize the TFA salt.
-
Add maleic anhydride (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
The resulting maleamic acid is then cyclized to the maleimide by adding acetic anhydride and a catalytic amount of a base like sodium acetate, and heating.
-
Purify the final product, NHS-PEG5-Maleimide, by column chromatography.
-
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for quantifying target protein degradation in cells treated with a PROTAC.[14]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound dissolved in DMSO
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C.[14]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[14]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a method for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
PROTAC compound dissolved in a suitable buffer
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS for concentration analysis
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
-
Preparation of Solutions:
-
Fill the acceptor plate wells with PBS.
-
Prepare solutions of the PROTAC compound at a known concentration in PBS for the donor plate.
-
-
Permeability Assay:
-
Place the donor plate onto the acceptor plate, ensuring contact between the membrane and the acceptor solution.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
-
Concentration Measurement and Data Analysis:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
-
Determination of Drug-to-Antibody Ratio (DAR) for ADCs
This protocol outlines a common method for determining the DAR of an ADC using hydrophobic interaction chromatography (HIC).[13]
Materials:
-
ADC sample
-
HIC column
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
HIC-HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different drug-loaded species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile using UV detection at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of drugs attached (e.g., DAR0, DAR2, DAR4, etc.).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) where Peak Area_i is the area of the peak corresponding to a specific DAR value (DAR_i).[13]
-
Conclusion
The PEG5 spacer is a versatile and highly valuable component in the design of bifunctional linkers for targeted therapeutics. Its ability to enhance solubility, improve pharmacokinetic properties, and provide optimal spatial separation makes it a key element in the development of both PROTACs and ADCs. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the rational design and evaluation of bifunctional linkers incorporating PEG5 spacers. A thorough understanding and systematic optimization of the linker are critical for unlocking the full therapeutic potential of these innovative drug modalities. As the field of targeted drug delivery continues to advance, the strategic use of well-defined spacers like PEG5 will remain a cornerstone of successful drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]
- 4. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Sentinel of Synthesis: An In-depth Technical Guide to the Mechanism of Boc Protection in Amine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the intricate molecular architectures inherent to pharmaceutical development and peptide chemistry. Among the arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group stands as a paramount tool, prized for its robustness under a wide range of synthetic conditions and its facile, selective removal under acidic treatment. This technical guide provides a comprehensive exploration of the core mechanism of Boc protection, offering detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
The Core Mechanism: A Nucleophilic Embrace
The protection of an amine with the Boc group is fundamentally a nucleophilic acyl substitution reaction. The most commonly employed reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O, colloquially known as Boc anhydride. The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2] This initial interaction forms a transient tetrahedral intermediate.
The subsequent collapse of this intermediate is driven by the expulsion of a tert-butyl carbonate anion, a relatively unstable leaving group. This anion readily decomposes into the thermodynamically stable and volatile byproducts, carbon dioxide (CO₂) gas and tert-butanol.[1] The evolution of CO₂ provides a significant thermodynamic driving force, propelling the reaction to completion.[2]
The overall reaction is depicted below:
R-NH₂ + (Boc)₂O → R-NH-Boc + t-BuOH + CO₂
The presence of a base, such as triethylamine (TEA), diisopropylethylamine (DIEA), or sodium hydroxide (NaOH), is common in Boc protection protocols.[3] The base serves to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the rate of reaction.[4] It also neutralizes the proton that is formally lost from the amine during the formation of the carbamate linkage. However, the reaction can also proceed efficiently under catalyst-free conditions, particularly in aqueous or polar protic solvents.[5][6]
Quantitative Data Summary
The efficiency of Boc protection is influenced by the nature of the amine substrate, the reaction conditions (solvent, temperature, and presence of a catalyst or base), and the specific protocol employed. The following tables summarize representative quantitative data for the Boc protection of various classes of amines.
Table 1: Boc Protection of Primary and Secondary Aliphatic Amines
| Amine Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzylamine | (Boc)₂O / TEA | Dichloromethane | Room Temp. | 2 h | 98 | [7] |
| Cyclohexylamine | (Boc)₂O / Amberlyst-15 | Solvent-free | Room Temp. | 1 min | 99 | [8] |
| Piperidine | (Boc)₂O / Amberlyst-15 | Solvent-free | Room Temp. | 1 min | 98 | [8] |
| Pyrrolidine | (Boc)₂O / TEA | Dichloromethane | Room Temp. | 1 h | 100 | [9] |
| 1,2-Diaminocyclohexane (mono-protected) | (Boc)₂O / Me₃SiCl | Methanol | Room Temp. | 1 h | 66 | [10] |
Table 2: Boc Protection of Aromatic Amines
| Amine Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | (Boc)₂O / NaHCO₃ | THF/H₂O | Room Temp. | 10 h | 95 | [7] |
| Aniline | (Boc)₂O / Amberlyst-15 | Solvent-free | Room Temp. | <1 min | 99 | [8] |
| 4-Bromoaniline | (Boc)₂O / Amberlyst-15 | Solvent-free | Room Temp. | 1 min | 96 | [8] |
| 4-Nitroaniline | (Boc)₂O / Amberlyst-15 | Solvent-free | Room Temp. | 3 min | 92 | [8] |
| 3-Chloroaniline | (Boc)₂O | Water | Not Specified | 4 h | Not Specified | [11] |
Table 3: Boc Protection of Amino Acids
| Amino Acid | Reagent/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-Proline | (Boc)₂O / TEA | Dichloromethane | Room Temp. | 2.5 h | Not Specified | [12] |
| L-Proline | (Boc)₂O / (CH₃)₃N | Water/Acetone | 40 | 0.5 h | 73 | |
| L-Proline | (Boc)₂O / 1,1,3,3-tetramethylguanidine | DMSO | 50-52 (exotherm) | 3 h | 83-90 | [13] |
| Glycine Methyl Ester | (Boc)₂O | Water/Acetone | Room Temp. | 10 min | 96 | [5] |
| L-Alanine Methyl Ester | (Boc)₂O | Water/Acetone | Room Temp. | 8 min | 95 | [5] |
Key Experimental Protocols
The following are detailed methodologies for the Boc protection of representative amine substrates.
Protocol 1: General Procedure for Boc Protection of a Primary Aliphatic Amine (Benzylamine)[8]
Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve benzylamine (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc-benzylamine.
Protocol 2: Solvent-Free Boc Protection of an Aromatic Amine (Aniline) using a Solid Acid Catalyst[9]
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Amberlyst-15
-
Ethyl acetate
-
Hexane
Procedure:
-
To a mixture of aniline (1 mmol) and (Boc)₂O (1 mmol), add Amberlyst-15 (15% w/w).
-
Stir the mixture at room temperature for less than 1 minute.
-
Monitor the reaction by TLC.
-
Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.
-
Wash the catalyst with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (ethyl acetate/hexane) to yield N-Boc-aniline.
Protocol 3: Boc Protection of an Amino Acid (L-Proline) in a Biphasic System[2]
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine ((CH₃)₃N)
-
Water
-
Acetone
-
Dilute HCl
-
Ethyl acetate
-
Saturated brine
-
Anhydrous Na₂SO₄
-
Petroleum ether
Procedure:
-
In a flask, add L-proline (20 mmol), 40 ml of water, and 4 ml of acetone.
-
While stirring, add 1.5 equivalents of triethylamine.
-
Control the temperature at 40 °C and add (Boc)₂O (22 mmol) under stirring.
-
Continue stirring for 0.5 hours.
-
Distill off the acetone under reduced pressure.
-
Adjust the pH of the resulting aqueous solution to 2-3 with dilute HCl.
-
Extract the product with ethyl acetate (4 x 60 ml).
-
Wash the combined organic layers with saturated brine (2 x 10 ml).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.
-
Crystallize the obtained product from ethyl acetate and petroleum ether (1:2, volume ratio) to yield Boc-L-proline.
Conclusion
The Boc protection of amines is a robust and versatile transformation that is indispensable in modern organic synthesis. A thorough understanding of its mechanism, the factors influencing its efficiency, and the practical aspects of its execution are critical for researchers in the fields of chemistry and drug development. The data and protocols presented in this guide offer a solid foundation for the successful implementation of this pivotal synthetic strategy. The judicious selection of reaction conditions, guided by the specific nature of the amine substrate, will continue to enable the synthesis of complex molecules with precision and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Tos-PEG5-Boc: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG5-Boc is a heterobifunctional chemical linker that has garnered significant attention in the field of advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key chemical features: a tosyl (tosylate) group, a hydrophilic five-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of functionalities allows for a modular and strategic approach to the synthesis of complex biomolecules and therapeutic agents.
The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the linker to a variety of molecules. The hydrophilic PEG5 spacer enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation. The Boc-protected amine provides a stable yet readily cleavable masking group for a primary amine. This allows for controlled, stepwise conjugation, where the Boc group can be removed under mild acidic conditions to reveal the amine for subsequent modification. This technical guide provides a comprehensive overview of this compound, including its commercial availability, chemical properties, and detailed experimental protocols for its application in bioconjugation and the synthesis of PROTACs.
Commercial Availability and Supplier Information
This compound, also referred to as t-Boc-N-Amido-PEG5-Tos, is commercially available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |
| MedChemExpress | HY-130523 | 97.0% | 491.6 | 1404111-69-8 | Provided as a solid. |
| BroadPharm | BP-28399 | 95% | 491.6 | 1404111-69-8 | Soluble in DMSO, DCM, and DMF. |
| AxisPharm | AP14110 | ≥95% | 491.60 | 1404111-69-8 | Custom synthesis available. |
| Biopharma PEG | MD068038 | ≥95% | 535.65 | 1264015-76-0 | Note: This supplier lists a different MW and CAS for a related compound. |
| Immunomart | T17130 | Not specified | Not specified | 581065-94-3 | *Note: This supplier lists a different CAS for a related compound. |
*Researchers should verify the exact structure and specifications with the supplier, as variations in the PEG chain length or the position of the functional groups can result in different molecular weights and CAS numbers.
Core Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mode of action offers a powerful alternative to traditional small-molecule inhibitors.[1]
The properties of the linker, such as its length, flexibility, and hydrophilicity, are critical for the efficacy of the resulting PROTAC.[2] The PEG5 spacer in this compound provides a desirable level of flexibility and hydrophilicity, which can be crucial for optimal ternary complex formation between the POI and the E3 ligase.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of this compound in PROTAC-mediated protein degradation and a general experimental workflow for its use in bioconjugation.
Caption: PROTAC mechanism and structure with a this compound linker.
Caption: General experimental workflow for bioconjugation using this compound.
Experimental Protocols
The following are representative protocols for the use of this compound in a two-step bioconjugation process, typical for the synthesis of a PROTAC. These protocols are based on established chemical principles for tosylate displacement and Boc deprotection.[4][5] Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: Nucleophilic Substitution of the Tosyl Group
This protocol describes the reaction of a molecule containing a nucleophilic group (e.g., an amine or thiol) with the tosyl end of this compound.
Materials:
-
This compound
-
Molecule 1 (containing a primary amine or thiol)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Reaction vessel and stirring apparatus
-
Analytical tools for reaction monitoring (e.g., LC-MS, TLC)
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Ensure all glassware is dry and the reaction is set up under an inert atmosphere.
-
Dissolve Molecule 1 (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (1.5-2.0 equivalents) to the solution.
-
In a separate vessel, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the solution of Molecule 1.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by LC-MS or TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction (e.g., by adding water).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate (Molecule 1-PEG5-Boc) by flash column chromatography or preparative HPLC.
Protocol 2: Boc Deprotection of the Amine Group
This protocol details the removal of the Boc protecting group to reveal the primary amine.[5]
Materials:
-
Purified Molecule 1-PEG5-Boc
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (optional, e.g., triisopropylsilane (TIS))
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the purified Molecule 1-PEG5-Boc in DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If acid-sensitive functional groups are present, scavengers like TIS (2.5-5% v/v) can be added.[5]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times).
-
The resulting TFA salt of the deprotected amine (Molecule 1-PEG5-NH2) can often be used directly in the next step without further purification.
Protocol 3: Second Conjugation Reaction
This protocol describes the reaction of the newly deprotected amine with a second molecule, for instance, an E3 ligase ligand with an activated carboxylic acid.
Materials:
-
Molecule 1-PEG5-NH2 (as the TFA salt)
-
Molecule 2 (with a carboxylic acid)
-
Peptide coupling reagents (e.g., HATU, HOBt, or EDC)
-
Non-nucleophilic base (e.g., DIPEA or TEA)
-
Anhydrous, amine-free solvent (e.g., DMF)
-
Inert atmosphere
-
Reaction vessel and stirring apparatus
-
Analytical and purification systems as in Protocol 1.
Procedure:
-
Set up the reaction under an inert atmosphere.
-
Dissolve Molecule 2 (1.0 equivalent) and the coupling reagents (e.g., HATU, 1.1 equivalents) in anhydrous DMF.
-
In a separate vessel, dissolve the Molecule 1-PEG5-NH2 TFA salt (1.0-1.2 equivalents) in anhydrous DMF and add the non-nucleophilic base (e.g., DIPEA, 3-4 equivalents) to neutralize the TFA salt and facilitate the coupling.
-
Add the solution of the deprotected amine to the activated Molecule 2 solution.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS or TLC.
-
Work-up and purify the final conjugate (Molecule 1-PEG5-Molecule 2) as described in Protocol 1.
Conclusion
This compound is a valuable and versatile tool in modern drug discovery and development. Its well-defined structure, with distinct reactive ends and a solubilizing PEG spacer, allows for the controlled and sequential synthesis of complex molecules like PROTACs. The commercial availability of this linker from multiple suppliers facilitates its accessibility for researchers. The experimental protocols provided herein offer a foundation for the successful application of this compound in bioconjugation and the construction of novel therapeutics. As with any chemical synthesis, optimization of reaction conditions for specific substrates is crucial to achieving high yields and purity of the final product.
References
A Comprehensive Technical Guide to the Safe Handling of Tos-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Tos-PEG5-Boc, a polyethylene glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of this chemical compound in a laboratory setting.
Physicochemical and Safety Data
The following tables summarize the key physicochemical properties and safety information for this compound and its variants. This data has been compiled from various chemical suppliers and safety data sheets to provide a consolidated reference.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Notes |
| Chemical Name | t-Boc-N-amido-PEG5-Tos | [1] |
| CAS Number | 1404111-69-8 | [1] |
| Molecular Formula | C22H37NO9S | [1] |
| Molecular Weight | 491.6 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Temperature | -20°C | [1] |
Table 2: Safety and Hazard Information
| Category | Information | Reference |
| GHS Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P321: Specific treatment (see supplemental first aid instruction on this label).P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
Experimental Protocols: Safe Handling and Use
The following protocols are designed to minimize risk when handling this compound in a research environment. These are general guidelines and should be adapted to specific laboratory conditions and experimental needs, always in accordance with institutional and regulatory standards.
Personal Protective Equipment (PPE)
A critical first line of defense against chemical exposure is the consistent and correct use of PPE.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[2]
-
Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[2]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[2]
Storage and Handling
Proper storage and handling are essential for maintaining the chemical's stability and preventing accidental exposure.
-
Storage: Store this compound at -20°C in a tightly sealed container to prevent degradation and moisture absorption.[1] The storage area should be a designated, well-ventilated, and secure location.
-
Handling: Allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound. Handle exclusively within a chemical fume hood. Avoid direct contact with skin and eyes.[2] After handling, wash hands thoroughly with soap and water.[2]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed.
-
Spill Cleanup: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Ensure the cleanup area is well-ventilated. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Disposal: Dispose of unwanted this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key conceptual and practical workflows involving this compound.
Role in PROTAC Mechanism
As a linker, this compound is a critical component in the formation of a PROTAC molecule. The PROTAC, in turn, facilitates the degradation of a target protein through the ubiquitin-proteasome system.[3][]
Caption: Conceptual workflow of this compound in PROTAC synthesis and mechanism of action.
Laboratory Handling Workflow
This diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from retrieval to disposal.
Caption: Recommended safe handling workflow for this compound in a laboratory.
General Considerations for PEGylated Compounds
PEGylation is a widely used technique to improve the pharmacokinetic properties of molecules.[5] While PEGs are generally considered to have low toxicity, it is important to be aware of the following:
-
Cellular Vacuolation: In some nonclinical studies, cellular vacuolation has been observed, particularly in phagocytic cells, which is thought to be related to the uptake of macromolecules.[5]
-
Immunogenicity: While PEGylation often reduces the immunogenicity of therapeutic proteins, there have been instances of immune responses to the PEG moiety itself.[6] This is a consideration for in vivo applications rather than routine laboratory handling.
By adhering to the guidelines outlined in this document, researchers can safely and effectively utilize this compound in their drug discovery and development endeavors. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the specific product you are using.
References
- 1. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
The Architect's Toolkit: A Deep Dive into PEG Linkers in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of PEG Linkers
In the intricate architecture of modern therapeutics, the linker element—though often overlooked—plays a critical role in defining the ultimate success of a drug candidate. Among the diverse chemical linkers available, polyethylene glycol (PEG) has emerged as a dominant and versatile tool, particularly in the fields of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced drug delivery systems. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal candidate for enhancing the therapeutic properties of conjugated molecules.[1][2] This guide provides a comprehensive overview of the applications of PEG linkers in drug discovery, focusing on their impact on pharmacokinetics, therapeutic efficacy, and formulation. We will delve into the quantitative data that underscores their utility, provide detailed experimental protocols for their implementation, and visualize the complex processes they mediate.
The primary advantages conferred by PEG linkers stem from their unique physicochemical properties. By covalently attaching PEG chains—a process known as PEGylation—to a therapeutic molecule, researchers can significantly increase its hydrodynamic radius. This increased size reduces renal clearance, thereby extending the drug's circulation half-life.[3][4] Furthermore, the hydrophilic nature of PEG can improve the solubility of hydrophobic drug payloads, mitigate aggregation, and shield the conjugate from proteolytic degradation and the host immune system.[5][6] The length and architecture (linear or branched) of the PEG linker are critical parameters that can be fine-tuned to optimize a drug's performance for a specific application.[4][7]
Application 1: Enhancing Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells by leveraging the specificity of monoclonal antibodies. The linker connecting the antibody to the cytotoxic payload is a critical component that influences the ADC's stability, pharmacokinetics, and therapeutic index. Hydrophilic PEG linkers are increasingly used to overcome the challenges associated with hydrophobic payloads.
The inclusion of PEG in the linker can significantly improve the solubility and stability of the ADC, preventing aggregation, which is a common issue with high drug-to-antibody ratios (DARs).[5][8] This enhancement of the ADC's physicochemical properties often translates to an improved pharmacokinetic profile, characterized by a longer plasma half-life and increased exposure at the tumor site.[1][5]
Quantitative Impact of PEG Linker Length on ADC Properties
The length of the PEG chain is a key parameter that must be optimized for each ADC. While longer PEG chains can enhance solubility and half-life, they may also decrease in vitro cytotoxicity, presenting a trade-off that requires careful consideration.
| Linker Type | ADC Construct (Representative) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-Life (t½, hours) | In Vivo Efficacy (Tumor Model) | Reference |
| Short PEG (e.g., PEG4) | Trastuzumab-MMAE | ~1.5 | ~120 | Moderate tumor growth inhibition | [1][5] |
| Medium PEG (e.g., PEG8) | Trastuzumab-MMAE | ~2.0 | ~150 | Significant tumor growth inhibition | [1] |
| Long PEG (e.g., PEG12) | Trastuzumab-MMAE | ~3.5 | ~180 | Potent tumor growth inhibition | [5] |
| Pendant PEG (2x PEG12) | Trastuzumab-DM1 | Not specified | Slower clearance than linear PEG24 | Improved pharmacokinetics | [6][7] |
Note: The data presented is a synthesis from multiple preclinical studies and is intended for comparative purposes. Actual values are highly dependent on the specific antibody, payload, tumor model, and experimental conditions.
Visualizing the ADC Development Workflow
The development of a PEGylated ADC is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to PROTAC Technology and Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from occupancy-driven inhibition to event-driven protein degradation.[1] Unlike traditional small-molecule inhibitors that require sustained binding to a protein's active site to elicit a biological response, PROTACs act as catalysts to eliminate specific unwanted proteins entirely.[1][2] These heterobifunctional molecules achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[3][4]
A PROTAC molecule is comprised of three distinct components: a "warhead" that binds to a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][5] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, effectively bringing the degradation machinery into close proximity with the target.[3][] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[7] The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[3][8] After the POI is degraded, the PROTAC is released and can participate in further catalytic cycles of degradation.[3][4][9] This catalytic nature allows PROTACs to be effective at substoichiometric concentrations, potentially leading to a wider therapeutic window and reduced off-target effects compared to traditional inhibitors.[2][4]
The PROTAC Mechanism of Action: A Signaling Pathway
The mechanism of PROTAC-mediated protein degradation is a multi-step process that leverages the endogenous cellular machinery. The process begins with the PROTAC molecule entering the cell and forming binary complexes with either the target Protein of Interest (POI) or the E3 Ligase.[10] These binary complexes then recruit the corresponding partner to form the critical POI-PROTAC-E3 Ligase ternary complex.[] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S Proteasome. The PROTAC molecule is then released to initiate another degradation cycle.[9]
The Critical Role of the Linker in PROTAC Design
While the warhead and E3 ligase ligand provide the necessary binding interactions, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and physicochemical properties.[11][12] The process of optimizing this component is often referred to as "linkerology".[13] The linker's composition, length, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, which is often a prerequisite for efficient degradation.[14][15]
Key Considerations in Linker Design:
-
Length and Flexibility: The linker must be of an optimal length to span the distance between the POI and the E3 ligase, enabling productive protein-protein interactions within the ternary complex.[16] Linkers that are too short may prevent complex formation, while excessively long and flexible linkers can incur an entropic penalty, potentially destabilizing the complex.[11]
-
Composition and Physicochemical Properties: The chemical makeup of the linker impacts the PROTAC's solubility, cell permeability, and metabolic stability.[] The most common linker motifs are polyethylene glycol (PEG) and alkyl chains, which offer synthetic tractability and allow for modulation of properties like lipophilicity.[16][] Introducing rigid heterocyclic elements can sometimes improve potency and pharmacokinetic properties.[13]
-
Attachment Points: The points at which the linker is connected to the warhead and E3 ligase ligand are crucial.[15] Different exit vectors can dramatically alter the orientation of the two proteins within the ternary complex, affecting the exposure of lysine residues on the POI for ubiquitination and influencing selectivity.[15]
-
Linker Types:
-
Alkyl and PEG Chains: These are the most common types, valued for their flexibility, synthetic accessibility, and ability to modulate solubility.[]
-
"Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed reaction between an alkyne and an azide to form a stable triazole, allows for the rapid, high-throughput synthesis of PROTAC libraries for linker optimization.[11][]
-
Photoswitchable Linkers: Incorporating elements like azobenzene into the linker allows for optical control of PROTAC activity. Irradiation with different wavelengths of light can induce cis-trans isomerization, altering the linker's length and switching the PROTAC between active and inactive states.[]
-
Empirical optimization of the linker often requires the synthesis and testing of large compound libraries with variations in length, composition, and attachment points.[11][]
Quantitative Analysis of PROTAC Performance
The evaluation of a PROTAC's effectiveness relies on several key quantitative parameters that measure binding affinity, degradation efficiency, and potency. These metrics are crucial for establishing structure-activity relationships (SAR) and guiding the optimization process.
| Parameter | Description | Typical Assay(s) |
| Kd (Binding Affinity) | The equilibrium dissociation constant, measuring the binding affinity of the PROTAC to its isolated target protein (POI) or the E3 ligase. A lower Kd indicates stronger binding. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[18][19] |
| α (Cooperativity) | A dimensionless value that quantifies the effect of forming a binary complex on the affinity for the third partner. α > 1 indicates positive cooperativity (stabilized ternary complex), while α < 1 indicates negative cooperativity. | SPR, ITC, FRET[] |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein in cells after a specific incubation time. It is a measure of the PROTAC's degradation potency. | Western Blot, ELISA, Flow Cytometry, Mass Spectrometry[8] |
| Dmax | The maximum percentage of target protein degradation that can be achieved at high PROTAC concentrations. It reflects the efficacy of the degradation system. | Western Blot, ELISA, Flow Cytometry, Mass Spectrometry[8] |
| IC50 (Cell Viability) | The concentration of a PROTAC that reduces a measure of cell viability or proliferation by 50%. It is used to assess the functional consequence of target degradation. | MTT, CCK-8, CellTiter-Glo® Assays[20] |
Table 1. Key parameters for quantitative evaluation of PROTACs.
Below is a summary of quantitative data for well-characterized PROTACs, illustrating the interplay between binding, degradation, and linker composition.
| PROTAC Name | Target (POI) | E3 Ligase | Warhead (POI Ligand) | E3 Ligand | Linker Type | Kd vs POI (nM) | Kd vs E3 (nM) | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | VHL | JQ1 | VHL Ligand | PEG | 1 (SPR), 4 (ITC)[18] | 29 (SPR), 66 (ITC)[18] | ~1-10 | >90% |
| ARV-825 | BET proteins | CRBN | OTX015 | Pomalidomide | PEG/Alkyl | - | - | <1 | >95% |
| dBET1 | BET proteins | CRBN | JQ1 | Thalidomide | PEG | - | - | ~4 | >98% |
| ARV-471 | Estrogen Receptor α | CRBN | ER Ligand | CRBN Ligand | PEG/Alkyl | - | - | <1 | >90% |
Table 2. Comparative quantitative data for selected PROTAC molecules. (Data compiled from multiple sources[11][16][18]).
Key Experimental Protocols for PROTAC Evaluation
A robust pipeline of in vitro and cellular assays is essential for the comprehensive evaluation of PROTACs, from initial screening to lead optimization.[10] The workflow typically involves confirming target engagement and ternary complex formation, followed by assessing the functional outcomes of ubiquitination and degradation.
Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinities of the PROTAC to its individual targets and to characterize the formation, stability, and cooperativity of the ternary complex.[18]
Methodology:
-
Immobilization: Covalently immobilize one of the purified proteins (e.g., the E3 ligase complex) onto an SPR sensor chip surface.
-
Binary Interaction 1: Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
Regeneration: Apply a regeneration solution to remove the bound PROTAC.
-
Binary Interaction 2: In a separate experiment, immobilize the target protein (POI) and flow the PROTAC over the surface to determine its binary Kd for the POI. (Alternatively, use a competition assay).
-
Ternary Complex Formation: To measure ternary complex formation, pre-incubate a fixed, saturating concentration of the PROTAC with a series of concentrations of the second protein partner (the POI).
-
Injection: Flow these pre-incubated mixtures over the sensor chip with the immobilized E3 ligase.
-
Data Analysis: The resulting sensorgrams are analyzed using kinetic models to determine the association (ka) and dissociation (kd) rates, and the overall affinity (Kd) of the ternary complex. Cooperativity (α) can be calculated by comparing the binary and ternary affinities.[18]
Protein Degradation Assay (Western Blot)
Objective: To quantify the dose-dependent degradation of the target protein in cells and determine the DC50 and Dmax values.[8]
Methodology:
-
Cell Culture: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 18, or 24 hours) at 37°C.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay like the BCA assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Denature the protein lysates in Laemmli sample buffer, separate them by molecular weight using SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[7]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
-
In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted, cell-free system.[7]
Methodology:
-
Reaction Setup: On ice, assemble a reaction mixture in a microcentrifuge tube containing:
-
Assay Buffer
-
Purified recombinant E1 activating enzyme (e.g., UBE1)
-
Purified recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Purified recombinant E3 ligase complex (e.g., VHL or Cereblon complex)
-
Purified target protein (POI)
-
Biotinylated Ubiquitin
-
The PROTAC of interest (or vehicle control)
-
-
Initiation: Start the reaction by adding an ATP solution to the mixture.[7]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection:
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Detect the ubiquitinated target protein using one of two methods:
-
An antibody specific to the target protein. A successful reaction will show a "ladder" of higher molecular weight bands above the unmodified POI band.[7]
-
Streptavidin-HRP (to detect the incorporated biotin-ubiquitin), which will also reveal a ladder corresponding to the ubiquitinated POI.
-
-
-
Analysis: The intensity of the ubiquitination ladder provides a direct measure of the PROTAC's ability to form a productive ternary complex and mediate ubiquitin transfer.
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To assess the functional consequences of target protein degradation on cell proliferation and determine the IC50 value.[20]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[20][21]
-
Compound Treatment: Add serial dilutions of the PROTAC compound to the wells in triplicate. Include vehicle-treated wells as a control.[21]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).[20]
-
Reagent Addition: Add the viability reagent (e.g., 10 µL of CCK-8 solution or MTT solution) to each well.[22][23]
-
Incubation: Incubate the plate for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.[21][22]
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO).[23] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[22]
-
Data Analysis: Subtract the background absorbance from blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the PROTAC concentration to determine the IC50 value.[20][21]
References
- 1. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 22. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Heterobifunctional Molecules in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional molecules have emerged as a transformative modality in chemical biology and drug discovery, enabling the targeted manipulation of cellular processes in ways not achievable with traditional small-molecule inhibitors. These molecules act as sophisticated "matchmakers," bringing two distinct proteins into close proximity to induce a specific biological outcome, most notably the degradation of a target protein. This guide provides an in-depth technical overview of the core concepts, experimental methodologies, and practical applications of heterobifunctional molecules, with a primary focus on Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
Core Concepts: Hijacking Cellular Machinery
Heterobifunctional molecules are designed with two distinct domains connected by a chemical linker. One domain binds to a protein of interest (POI), while the other recruits an effector protein, such as an E3 ubiquitin ligase. This induced proximity triggers the cell's own machinery to act upon the POI.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are a prominent class of heterobifunctional molecules designed to induce the degradation of a target protein.[1] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker.[2] By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[3] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can dissociate and act catalytically to degrade multiple POI molecules.[2][3] This event-driven pharmacology distinguishes PROTACs from traditional occupancy-driven inhibitors.
Molecular Glues
Molecular glues are smaller molecules that induce or stabilize the interaction between two proteins that would not otherwise interact.[1] Unlike the modular design of PROTACs, molecular glues typically bind to a single protein, often an E3 ligase like Cereblon (CRBN), and alter its surface to create a new binding interface for a "neo-substrate," which is then targeted for degradation.[1][4] The discovery of molecular glues has often been serendipitous, but they represent a powerful approach to target proteins previously considered "undruggable."[1]
Other Heterobifunctional Modalities
Beyond protein degradation, the concept of induced proximity has been extended to other cellular processes:
-
RIBOTACs (Ribonuclease-Targeting Chimeras): These molecules recruit ribonucleases to specific RNA targets to induce their cleavage and degradation, offering a strategy to target disease-causing RNAs.[5]
-
AUTACs (Autophagy-Targeting Chimeras): AUTACs are designed to induce the degradation of cellular components, including proteins and organelles, via the autophagy-lysosome pathway.[6]
-
AceTAGs (Acetylation-Targeting Chimeras): These molecules recruit acetyltransferases to a POI to induce its acetylation, allowing for the study of post-translational modifications.[6]
-
PhoRCs (Phosphatase-Recruiting Chimeras): PhoRCs bring phosphatases into proximity with a phosphorylated POI to induce its dephosphorylation.[]
Quantitative Data on Heterobifunctional Molecules
The efficacy of heterobifunctional degraders is typically quantified by two key parameters: the DC50 , which is the concentration of the molecule required to degrade 50% of the target protein, and the Dmax , which represents the maximum percentage of protein degradation achievable. The half-life of the target protein and the kinetics of ternary complex formation also play crucial roles in determining the overall degradation efficiency.
PROTAC Efficacy Data
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | H661 | 8 | >90 | |
| MZ1 | BRD4 | VHL | H838 | 23 | >90 | |
| GP262 | PI3Kγ | VHL | THP-1 | 88.4 | >70 | |
| GP262 | p110α | VHL | MDA-MB-231 | 227.4 | 71.3 | |
| GP262 | p110γ | VHL | MDA-MB-231 | 42.23 | 88.6 | |
| GP262 | mTOR | VHL | MDA-MB-231 | 45.4 | 74.9 |
Molecular Glue Efficacy Data
| Molecular Glue | Target Protein | E3 Ligase | Cell Line | DC50 / IC50 (nM) | Dmax (%) | Reference |
| Indisulam | RBM39 | DCAF15 | AML Patient Samples | 12.6 - 463 (IC50) | Not Specified | [8] |
| Indisulam | RBM39 | DCAF15 | HCT-116 | 560 (IC50) | Not Specified | |
| dCeMM1 | RBM39 | DCAF15 | SH-SY5Y | 800 | ~90 | [4] |
Signaling Pathways Modulated by Heterobifunctional Molecules
By targeting key proteins for degradation, heterobifunctional molecules can profoundly impact cellular signaling pathways implicated in disease.
Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the central cellular machinery hijacked by PROTACs and many molecular glues to achieve targeted protein degradation. The process involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin to the target protein, marking it for destruction by the proteasome.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Heterobifunctional molecules targeting components of this pathway, such as PI3K or mTOR, are being actively investigated as potential cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. patents.justia.com [patents.justia.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. media.nature.com [media.nature.com]
- 6. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]
- 8. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Tos-PEG5-Boc: An Application Note for Researchers
Abstract
This application note provides a detailed protocol for the synthesis of Tos-PEG5-Boc, a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly as a component of Proteolysis Targeting Chimeras (PROTACs).[1][2] The synthesis involves the tosylation of the terminal hydroxyl group of N-Boc-pentaethylene glycol-amine (Boc-NH-PEG5-OH). This document outlines the necessary reagents, a step-by-step experimental procedure, purification methods, and characterization techniques. The provided protocol is intended for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug development.
Introduction
This compound is a valuable chemical tool that incorporates a tosyl group, a good leaving group for nucleophilic substitution, and a Boc-protected amine.[3] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules.[3] This linker is particularly prominent in the construction of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][4][5] The tosyl group allows for facile conjugation to a ligand for an E3 ligase or the target protein, while the Boc-protected amine can be deprotected for subsequent modification.
Synthesis Workflow
The synthesis of this compound from Boc-NH-PEG5-OH is a one-step tosylation reaction. The overall workflow, from starting material to the final purified product, is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| Boc-NH-PEG5-OH | C15H31NO7 | 337.41 | 1404111-67-6 | ≥95% |
| This compound | C22H37NO9S | 491.60 | 1404111-69-8 | ≥95% |
Experimental Protocol
Materials and Reagents
-
Boc-NH-PEG5-OH (1.0 equiv)
-
p-Toluenesulfonyl chloride (TosCl) (1.2 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel (for column chromatography)
-
Methanol (for column chromatography)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-NH-PEG5-OH (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Base Addition: To the solution, add triethylamine (1.5 equiv). Stir the mixture at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equiv) to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for 4 hours, and then let it warm to room temperature and stir for an additional 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Workup:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash them successively with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute the column with a gradient of methanol in dichloromethane to separate the desired product from any impurities.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure of the final product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity of the final product.[7][8][9]
Signaling Pathway Diagram
The primary application of this compound is in the synthesis of PROTACs, which hijack the ubiquitin-proteasome system. The diagram below illustrates the general mechanism of action of a PROTAC.
Caption: PROTAC mechanism of action facilitated by a linker.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following this procedure, researchers can reliably produce this important linker for their applications in drug discovery and development, particularly for the synthesis of PROTACs. The provided workflow, data summary, and diagrams serve as valuable resources for the successful synthesis and application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of LC-MS/TOF, LC-MS(n), NMR and LC-NMR in characterization of stress degradation products: Application to cilazapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tos-PEG5-Boc in the Synthesis of PROTACs: A Detailed Guide for Researchers
Introduction: The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic strategy, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability. Among the various linker types, those based on polyethylene glycol (PEG) are widely used to enhance the physicochemical properties of PROTACs. This document provides detailed application notes and protocols for the use of Tos-PEG5-Boc, a bifunctional PEG linker, in the synthesis of PROTACs, specifically focusing on the generation of a BRD4-targeting PROTAC as a case study.
The Role and Reactivity of this compound in PROTAC Synthesis
This compound is a versatile linker molecule designed for the modular synthesis of PROTACs. It features three key components:
-
A five-unit polyethylene glycol (PEG5) chain: This hydrophilic spacer enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large compounds. The flexibility of the PEG chain also allows for optimal orientation of the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
-
A tosyl (Tos) group: Tosyl is an excellent leaving group, making the linker susceptible to nucleophilic substitution. This functionality is typically exploited for the initial conjugation of the linker to the E3 ligase ligand, often through a nucleophilic amine or hydroxyl group on the ligand.
-
A tert-butyloxycarbonyl (Boc) protecting group: The Boc group protects a terminal amine. This protecting group is stable under the conditions used for the initial coupling step but can be readily removed under acidic conditions to reveal the amine, which is then used for conjugation to the target protein ligand.
The synthetic strategy employing this compound generally follows a two-step process:
-
Conjugation to the E3 Ligase Ligand: The E3 ligase ligand, containing a nucleophilic group, displaces the tosyl group of this compound.
-
Deprotection and Conjugation to the Target Protein Ligand: The Boc protecting group is removed, and the newly exposed amine is coupled to a carboxylic acid on the target protein ligand via amide bond formation.
Case Study: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, using the BRD4 ligand (+)-JQ1 and the cereblon (CRBN) E3 ligase ligand pomalidomide.
Experimental Workflow
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for a BRD4-targeting PROTAC using this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-PEG5-Boc (Intermediate 1)
This protocol details the conjugation of the this compound linker to the pomalidomide ligand.
Materials:
-
Pomalidomide
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, flash chromatography system)
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at 80 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Pomalidomide-PEG5-Boc.
| Parameter | Value |
| Pomalidomide | 1.0 eq |
| This compound | 1.2 eq |
| DIPEA | 2.0 eq |
| Solvent | Anhydrous DMF |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Typical Yield | 70-80% |
Protocol 2: Synthesis of Pomalidomide-PEG5-NH2 (Intermediate 2)
This protocol describes the deprotection of the Boc group to yield the free amine.
Materials:
-
Pomalidomide-PEG5-Boc (Intermediate 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup equipment (rotary evaporator)
Procedure:
-
Dissolve Pomalidomide-PEG5-Boc in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt of the amine is typically used in the next step without further purification.
| Parameter | Value |
| Intermediate 1 | 1.0 eq |
| TFA in DCM | 20-50% (v/v) |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% (crude) |
Protocol 3: Synthesis of the Final BRD4-Targeting PROTAC
This protocol details the final amide coupling step to generate the PROTAC.
Materials:
-
Pomalidomide-PEG5-NH2 (Intermediate 2)
-
(+)-JQ1 carboxylic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (rotary evaporator, preparative HPLC)
Procedure:
-
Dissolve (+)-JQ1 carboxylic acid (1.0 eq) and Pomalidomide-PEG5-NH2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative reverse-phase HPLC to obtain the final BRD4-targeting PROTAC.
| Parameter | Value |
| Intermediate 2 | 1.1 eq |
| (+)-JQ1 carboxylic acid | 1.0 eq |
| HATU | 1.2 eq |
| DIPEA | 2.0 eq |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 40-60% |
Mechanism of Action: BRD4 Degradation
The synthesized PROTAC functions by inducing the proximity of BRD4 to the CRBN E3 ubiquitin ligase. This leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 subsequently downregulates the expression of its target genes, including the proto-oncogene c-MYC, which plays a critical role in cell proliferation and survival.[1][2]
Caption: Signaling pathway of BRD4 degradation mediated by a PROTAC.
Conclusion
This compound is a highly effective and versatile bifunctional linker for the synthesis of PROTACs. Its distinct reactive ends allow for a controlled and sequential conjugation of E3 ligase and target protein ligands. The incorporated PEG spacer favorably influences the physicochemical properties of the final PROTAC, which is crucial for its biological activity. The provided protocols offer a robust framework for the synthesis of a BRD4-targeting PROTAC and can be adapted for the development of other PROTACs with different target proteins and E3 ligase ligands.
References
Application Notes: Bioconjugation of Peptides with Tos-PEG5-Boc
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a premier strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2] This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, prolongs circulation half-life, and shields the peptide from proteolytic degradation.[1][3] Furthermore, PEGylation can enhance solubility and decrease the immunogenicity of the therapeutic agent.[3][4]
This document provides a detailed protocol for the bioconjugation of peptides using Tos-PEG5-Boc, a heterobifunctional PEG linker. This linker contains a tosyl (Tos) group at one terminus and a Boc-protected amine at the other. The tosyl group is an excellent leaving group, facilitating a nucleophilic substitution reaction with primary amines (e.g., the N-terminus or lysine side chains) or thiols (cysteine side chains) on a peptide.[5][6] The Boc protecting group on the other end allows for subsequent deprotection and further conjugation steps if required.[5]
Principle of Conjugation
The core of the conjugation chemistry relies on the nucleophilic attack by an amine or thiol group from the peptide on the terminal carbon of the PEG chain, displacing the tosylate leaving group. This reaction forms a stable secondary amine or thioether bond, respectively. The reaction is typically performed under controlled pH conditions to ensure the target nucleophile is in its reactive, deprotonated state while minimizing side reactions.[7][8]
Experimental Protocols
Materials and Reagents
-
Peptide of interest (with at least one primary amine or free thiol)
-
This compound (e.g., BroadPharm BP-28399, ChemScene CS-0083147)[5][9]
-
Solvents:
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Acetonitrile (ACN), HPLC grade
-
Deionized (DI) Water, HPLC grade
-
-
Buffers:
-
Sodium bicarbonate buffer (0.1 M, pH 8.0-8.5) or Sodium borate buffer (0.1 M, pH 8.5-9.0) for amine conjugation
-
Phosphate-buffered saline (PBS, pH 7.0-7.4) for thiol conjugation
-
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
-
Purification and Analysis Equipment:
General Protocol for Peptide-PEG Conjugation (Amine Targeting)
This protocol targets the N-terminal α-amine or lysine ε-amino groups.
-
Peptide Preparation:
-
Dissolve the peptide in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.
-
If the peptide is not readily soluble, a minimal amount of a co-solvent like DMF or DMSO can be added (not exceeding 10% v/v).
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in a small volume of anhydrous DMF or the reaction buffer.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the peptide solution. A molar excess of the PEG linker (typically 5-10 equivalents relative to the peptide) is recommended to drive the reaction to completion.
-
Gently mix the reaction vial by vortexing or rotating end-over-end.
-
Allow the reaction to proceed for 4-24 hours at room temperature or 4°C. Reaction progress can be monitored by sampling the mixture at time points and analyzing via RP-HPLC or MS.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, a small molecule with a primary amine (e.g., Tris or glycine) can be added in excess to consume any unreacted this compound.
-
-
Purification of the PEGylated Peptide:
-
The primary purification method for PEGylated peptides is RP-HPLC or SEC.[][13]
-
RP-HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The PEGylated peptide will typically have a longer retention time than the unconjugated peptide.
-
SEC: This method separates molecules based on their hydrodynamic radius. It is effective for removing unreacted, smaller PEG linkers from the larger, conjugated peptide.[11]
-
Collect fractions corresponding to the desired product peak.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product using Mass Spectrometry (MS). The resulting mass should correspond to the mass of the peptide plus the mass of the PEG5-Boc moiety (minus the mass of a proton).
-
Purity is typically assessed by integrating the peak area from the RP-HPLC chromatogram.
-
Lyophilize the purified fractions to obtain the final product as a powder.
-
Store the lyophilized PEGylated peptide at -20°C or -80°C.[5]
-
Data Presentation
The efficiency of the bioconjugation reaction can be influenced by factors such as pH, temperature, and the molar ratio of reactants.[] Below is a table summarizing representative data for the conjugation of a model peptide with this compound.
| Parameter | Condition A | Condition B | Condition C |
| Peptide Concentration | 2 mg/mL | 2 mg/mL | 5 mg/mL |
| [PEG] : [Peptide] Ratio | 5:1 | 10:1 | 10:1 |
| Reaction Buffer | 0.1 M Bicarbonate | 0.1 M Bicarbonate | 0.1 M Borate |
| pH | 8.3 | 8.3 | 9.0 |
| Temperature | Room Temp | 4°C | Room Temp |
| Reaction Time | 12 hours | 24 hours | 8 hours |
| Conversion Yield (%) * | ~75% | ~85% | ~90% |
| Final Purity (%) ** | >95% | >95% | >95% |
*Conversion yield is estimated by HPLC peak area integration before purification. **Final purity is determined by HPLC after purification.
Visualizations
Workflow and Mechanism Diagrams
The following diagrams illustrate the experimental workflow for peptide PEGylation and the underlying chemical mechanism.
References
- 1. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 2. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
- 5. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 6. PEG Tosylate | BroadPharm [broadpharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 9. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Tos-PEG5-Boc to a Primary Amine
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development and biotechnology to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits include increased water solubility, prolonged circulation half-life, and reduced immunogenicity[1][2]. This document provides detailed protocols for the conjugation of Tos-PEG5-Boc to a substrate containing a primary amine.
The reagent, t-Boc-N-Amido-PEG5-Tosylate (this compound), is a heterobifunctional linker. It features a tosyl (tosylate) group, which is an excellent leaving group for nucleophilic substitution reactions[3][4][5]. The primary amine on the target molecule acts as a nucleophile, attacking the carbon adjacent to the tosylate and displacing it to form a stable secondary amine linkage. The other end of the PEG linker has a Boc (tert-butyloxycarbonyl) protected amine[3][5]. This Boc group is stable under the conditions of the conjugation reaction but can be readily removed under mild acidic conditions to yield a free amine, allowing for subsequent modification steps[3][4][6].
Reaction Mechanism
The core reaction is a nucleophilic substitution (SN2) where the lone pair of electrons on the primary amine attacks the terminal carbon of the PEG chain, displacing the tosylate leaving group. The reaction is typically facilitated by a non-nucleophilic base to neutralize the protonated amine and the p-toluenesulfonic acid byproduct.
Caption: General reaction scheme for the nucleophilic substitution of this compound by a primary amine.
I. Protocol for Conjugation of this compound to a Primary Amine
This protocol details the general procedure for reacting a molecule containing a primary amine with this compound. Optimization of molar ratios, temperature, and reaction time may be necessary depending on the specific substrate.
A. Materials and Reagents
-
Amine-containing substrate
-
t-Boc-N-Amido-PEG5-Tosylate (this compound)
-
Anhydrous solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dichloromethane (DCM)[7]
-
Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Inert atmosphere supply (Nitrogen or Argon)
-
Analytical tools: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
B. Recommended Reaction Conditions
The optimal conditions can vary based on the reactivity of the primary amine. The following table summarizes typical starting parameters.
| Parameter | Recommended Condition | Rationale / Notes |
| Solvent | Anhydrous DMF, DMSO, DCM | Aprotic polar solvents are generally effective for this type of substitution. Ensure the solvent is anhydrous to prevent hydrolysis of the tosylate.[7][8] |
| Base | 1.5 - 3.0 equivalents of DIPEA or TEA | A non-nucleophilic base is used to scavenge the acid produced during the reaction without competing with the primary amine nucleophile. |
| Molar Ratio | 1.0 - 1.2 equivalents of this compound per amine | A slight excess of the PEG reagent can help drive the reaction to completion. The limiting reagent should be the more valuable component. |
| Temperature | Room Temperature (20-25°C) to 50°C | The reaction often proceeds well at room temperature, but gentle heating can increase the rate for less reactive amines. |
| Reaction Time | 4 - 24 hours | Progress should be monitored by TLC or LC-MS to determine the point of maximum conversion.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent side reactions with atmospheric moisture and oxygen, especially if the substrate is sensitive. |
C. Experimental Protocol
-
Preparation: Under an inert atmosphere, dissolve the amine-containing substrate in the chosen anhydrous solvent (e.g., DMF) in a reaction vessel.
-
Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the solution and stir for 5-10 minutes.
-
PEG Reagent Addition: Dissolve this compound (1.1 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the stirring reaction mixture.
-
Reaction: Allow the mixture to stir at the desired temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction's progress periodically (e.g., every 2-4 hours) using an appropriate analytical technique (LC-MS or TLC) until the starting material is consumed or no further product formation is observed.
-
Work-up: Once the reaction is complete, the crude mixture can be processed. A typical work-up involves quenching the reaction, followed by solvent removal under reduced pressure. The resulting residue can then be purified.
II. Purification and Characterization
Purification is critical to remove unreacted starting materials, excess PEG reagent, and reaction byproducts[]. The choice of technique depends on the properties of the final conjugate.
A. Purification Protocols
Chromatographic methods are highly effective for purifying PEGylated products.[10]
-
Size Exclusion Chromatography (SEC): This technique is particularly useful for separating the larger PEGylated conjugate from smaller molecules like excess base and the displaced tosylate salt[][10][11]. It is often the method of choice when there is a significant size difference between the product and impurities.
-
Ion Exchange Chromatography (IEC): IEC separates molecules based on charge[][10]. Since PEGylation can shield surface charges on a protein or large molecule, this change in charge property can be exploited to separate the PEGylated product from the unreacted native molecule[1][].
-
Reverse Phase Chromatography (RP-HPLC): Often used for analytical characterization and small-scale purification, RP-HPLC separates based on hydrophobicity[][11].
B. Characterization
Successful conjugation can be confirmed using standard analytical methods:
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and the formation of the new C-N bond. The chemical shifts of the methylene protons adjacent to the nitrogen will change upon conjugation[12].
III. Protocol for Boc Deprotection
If the terminal amine of the PEG linker is needed for further functionalization, the Boc protecting group must be removed.
A. Reagents
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
B. Deprotection Protocol
-
Dissolve the purified Boc-protected PEG conjugate in anhydrous DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS or TLC.
-
Once complete, remove the TFA and DCM under reduced pressure (co-evaporation with a solvent like methanol or toluene may be necessary to remove residual TFA).
-
The resulting amine-PEG conjugate (as a TFA salt) can be used directly or purified further if needed.
IV. Experimental Workflow
The following diagram illustrates the complete workflow from conjugation to the final, deprotected product.
Caption: Complete workflow for the synthesis and deprotection of a PEGylated primary amine.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-Amido-PEG7-Tos, 1292268-14-4 | BroadPharm [broadpharm.com]
- 5. TOS-PEG5-NH-BOC | CAS:1404111-69-8 | AxisPharm [axispharm.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Tos-PEG5-Boc as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1] This combination allows for the selective delivery of highly potent drugs to cancer cells expressing a specific target antigen, thereby minimizing systemic toxicity and improving the therapeutic window.[1][] An ADC is composed of three main components: a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects the two.[3] The linker is a critical element that influences the stability, pharmacokinetics, and mechanism of drug release of the ADC.[]
The Role and Chemistry of ADC Linkers
The linker in an ADC is not merely a spacer but plays a crucial role in the overall efficacy and safety of the therapeutic.[] An ideal linker should be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[5][6] Upon internalization of the ADC into the target cancer cell, the linker should facilitate the efficient release of the active drug.[7]
ADC linkers can be broadly categorized into two types: cleavable and non-cleavable.[]
-
Cleavable linkers are designed to be cleaved by specific conditions present within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione concentration, or the presence of specific enzymes like cathepsins.[7] This allows for the release of the unmodified payload.[7]
-
Non-cleavable linkers rely on the lysosomal degradation of the antibody to release the drug-linker-amino acid complex.[5] These linkers generally exhibit greater stability in circulation.[5][8]
Polyethylene Glycol (PEG) Linkers in ADCs
Polyethylene glycol (PEG) has emerged as a valuable component in linker design for ADCs.[] The incorporation of PEG chains into the linker can offer several advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic drugs are hydrophobic. The inclusion of a hydrophilic PEG spacer can improve the overall solubility of the ADC, reducing the propensity for aggregation.[9][10]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can create a "shielding" effect, potentially reducing immunogenicity and leading to a longer circulation half-life.[6][9]
-
Precise Spatial Control: Using a defined-length PEG linker, such as PEG5, provides a specific distance between the antibody and the drug, which can be important for optimizing the biological activity and minimizing steric hindrance.[10][11]
Application of Tos-PEG5-Boc as a Non-Cleavable Linker
This application note focuses on the use of This compound as a non-cleavable linker for the development of ADCs. This heterobifunctional linker possesses a tosyl (Tos) group and a Boc-protected amine, offering a strategic approach to drug conjugation.[12][13] The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the Boc-protected amine allows for orthogonal chemistry.[12] The PEG5 spacer provides the aforementioned benefits of PEGylation.[13]
In this proposed application, the this compound linker is utilized to first react with a drug molecule containing a nucleophilic group (e.g., a primary amine or a thiol). Following this, the Boc protecting group is removed to reveal a primary amine, which can then be conjugated to the antibody via an appropriate activation strategy. This results in a stable, non-cleavable amide or thioether bond connecting the drug to the antibody through the PEG5 linker.
Key Properties of this compound and its Components
| Component | Function | Key Characteristics |
| Tosyl (Tos) Group | Leaving Group | Facilitates nucleophilic substitution for drug attachment.[12][13] |
| PEG5 Spacer | Hydrophilic Spacer | Improves solubility, reduces aggregation, and enhances pharmacokinetics.[][6][9] |
| Boc-Protected Amine | Reactive Handle for Antibody Conjugation | The Boc group provides protection during drug attachment and can be selectively removed to reveal a primary amine for antibody conjugation.[12] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using the this compound linker. Optimization will be required for specific antibodies, drugs, and desired drug-to-antibody ratios (DARs).
Protocol 1: Conjugation of a Drug Molecule to the this compound Linker
This protocol describes the reaction of a drug containing a primary amine with the tosyl end of the linker.
Materials:
-
This compound
-
Drug molecule with a primary amine (Drug-NH2)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Dissolve the Drug-NH2 (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, purify the Drug-PEG5-Boc conjugate by preparative HPLC.
-
Characterize the purified product by mass spectrometry to confirm the identity of the conjugate.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to generate the amine-functionalized drug-linker construct.
Materials:
-
Drug-PEG5-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HPLC system
-
Mass Spectrometer (MS)
Procedure:
-
Dissolve the Drug-PEG5-Boc conjugate in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by HPLC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Lyophilize the resulting Drug-PEG5-NH2 to obtain a stable powder.
-
Confirm the identity of the deprotected product by mass spectrometry.
Protocol 3: Antibody Conjugation via Amide Bond Formation
This protocol describes the conjugation of the amine-functionalized drug-linker to the carboxylic acid groups on the antibody, which are typically found on aspartic and glutamic acid residues. This requires activation of the antibody's carboxyl groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-PEG5-NH2
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS)
-
Size-Exclusion Chromatography (SEC) system
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Preparation: Exchange the antibody into a conjugation buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0). Adjust the antibody concentration to 5-10 mg/mL.
-
Activation of Antibody: Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Activation Reagents: Immediately purify the activated antibody using a desalting column equilibrated with cold PBS (pH 7.4).
-
Conjugation: Add a 10- to 20-fold molar excess of the Drug-PEG5-NH2 to the activated antibody solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the ADC: Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) with PBS as the mobile phase.
-
Characterization of the ADC:
-
Protein Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy by measuring the absorbance at 280 nm and the characteristic absorbance wavelength of the drug.[14]
-
Aggregation: Assess the level of aggregation using size-exclusion chromatography (SEC).[1]
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on target antigen-positive and antigen-negative cell lines.
-
Visualizations
Caption: Structure of an Antibody-Drug Conjugate with a PEG-based linker.
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Proposed mechanism of action for a non-cleavable ADC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 13. TOS-PEG5-NH-BOC | CAS:1404111-69-8 | AxisPharm [axispharm.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Boc Deprotection in Tos-PEG5-Boc Conjugates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the successful deprotection of the tert-butoxycarbonyl (Boc) group from Tos-PEG5-Boc conjugates. The protocols detailed herein are designed to be clear and reproducible for researchers in various fields, including drug development and materials science.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3][4] this compound is a heterobifunctional linker containing a tosyl group, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.[5] The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the PEG spacer enhances solubility in aqueous media.[5] Deprotection of the Boc group reveals a primary amine, which can then be used for subsequent conjugation reactions.
The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6][7] The mechanism proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2][8][9]
Data Presentation
The selection of the deprotection reagent and conditions can significantly impact the reaction's efficiency and yield. Below is a summary of common acidic conditions for Boc deprotection.
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 30 min - 2 h | A common and effective method.[7][10] Excess TFA and DCM are removed under reduced pressure.[10] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 30 min - 4 h | The product often precipitates as the hydrochloride salt, which can be isolated by filtration.[7][11] |
| Trifluoroacetic Acid (TFA) | Neat | - | Room Temperature | 1 - 18 h | Used when a stronger acidic condition is required.[12] |
Experimental Protocols
This section provides detailed methodologies for the Boc deprotection of this compound conjugates using two common acidic reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection.[7]
Materials:
-
This compound conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the this compound conjugate in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[10]
-
Cooling: Cool the solution to 0°C in an ice bath.[10]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[10]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[10] Continue stirring for an additional 1-2 hours.[10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The deprotected amine product will be more polar and should have a lower Rf value on TLC compared to the starting material.[10]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[10]
-
Work-up (Neutralization):
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Filter the solution and concentrate it in vacuo to obtain the deprotected amine.[7]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an alternative to TFA and often results in the precipitation of the product as a hydrochloride salt.[7]
Materials:
-
This compound conjugate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, add the this compound conjugate.
-
Acid Addition: Add the 4 M HCl solution in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Product Isolation: Upon completion, the deprotected amine hydrochloride salt often precipitates out of the solution.[7]
-
Filtration: Collect the solid product by vacuum filtration and wash it with diethyl ether.[7]
-
Drying: Dry the product under vacuum. The resulting hydrochloride salt can often be used directly in the next step without further purification.
Mandatory Visualizations
Boc Deprotection Signaling Pathway
The following diagram illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) [pubmed.ncbi.nlm.nih.gov]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Analytical Characterization of Tos-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of Tos-PEG5-Boc, a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[1][2][3] The following protocols detail the experimental procedures for confirming the identity, purity, and structural integrity of this reagent.
Overview of this compound
This compound, with the chemical formula C₂₂H₃₇NO₉S and a molecular weight of approximately 491.6 g/mol , is a polyethylene glycol (PEG) linker featuring a tosyl (Tos) group at one terminus and a Boc-protected amine at the other.[4] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc-protected amine allows for subsequent deprotection and conjugation.[4][5][6] The five PEG units enhance the solubility and pharmacokinetic properties of the final conjugate.[4][5]
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₇NO₉S | [4] |
| Molecular Weight | 491.6 | [4] |
| Purity (Typical) | ≥95% | [4][7] |
| Solubility | DMSO, DCM, DMF | [4] |
| Storage | -20°C | [4] |
Analytical Methods and Protocols
Accurate characterization of this compound is crucial for ensuring the quality and reproducibility of subsequent synthetic steps. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
¹H NMR Spectroscopy for Structural Confirmation
Proton NMR (¹H NMR) is a powerful technique for confirming the chemical structure of this compound by identifying the characteristic chemical shifts and splitting patterns of its protons.
Expected ¹H NMR Data:
The following table summarizes the expected chemical shifts for the key protons of this compound in CDCl₃.[7]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.80 | d, J = 8.4 Hz | 2H | Aromatic protons of the tosyl group |
| 7.35 | d, J = 8.0 Hz | 2H | Aromatic protons of the tosyl group |
| 3.55–3.65 | m | 20H | PEG5 methylene protons |
| 1.44 | s | 9H | Boc group methyl protons |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Solvent: CDCl₃
-
Temperature: 25°C
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Pulse Angle: 30-45°
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the spectrum by setting the residual CDCl₃ peak to 7.26 ppm.
-
Integrate all peaks and compare the integral ratios to the expected values.
-
Analyze the chemical shifts and coupling constants to confirm the structure.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR characterization of this compound.
HPLC for Purity Assessment
HPLC is used to determine the purity of the this compound sample by separating it from any impurities. A reversed-phase column is typically used for this analysis.
Expected HPLC Data:
A successful analysis should yield a major peak corresponding to this compound with a purity of ≥95%.[7]
| Parameter | Condition |
| Column | Phenomenex Luna C18 (or equivalent) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A time-dependent gradient from a lower to a higher percentage of Acetonitrile. A typical gradient could be 25-53% B over 8 minutes.[7] |
| Detection | UV at 254 nm and 280 nm |
Experimental Protocol: Analytical HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 100 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
UV Detector Wavelength: 254 nm and 280 nm.
-
Gradient Program:
-
0-1 min: 25% B
-
1-9 min: 25% to 53% B
-
9-10 min: 53% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 25% B
-
13-15 min: 25% B
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment of this compound.
LC-MS for Molecular Weight Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to confirm the molecular weight of this compound.
Expected Mass Spectrometry Data:
The expected mass-to-charge ratios (m/z) for the protonated molecule and its sodium adduct are provided in the table below.[7]
| Ion | Expected m/z |
| [M+H]⁺ | 664.4 |
| [M+Na]⁺ | 686.4 |
Note: The provided m/z values in the reference appear to be for a related but different PEG-ylated compound. Based on the molecular formula C₂₂H₃₇NO₉S for this compound (MW = 491.6), the expected m/z values are:
| Ion | Expected m/z (for MW 491.6) |
| [M+H]⁺ | 492.6 |
| [M+Na]⁺ | 514.6 |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound in acetonitrile or methanol at a concentration of approximately 0.1 mg/mL.
-
-
LC-MS System and Conditions:
-
LC System: Use the same or a similar HPLC method as described in section 2.2 to achieve separation before mass analysis.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 300-350°C.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the m/z values corresponding to the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺).
-
Compare the observed m/z values with the calculated theoretical values.
-
Logical Flow for LC-MS Analysis
Caption: Logical flow for molecular weight confirmation of this compound by LC-MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tos-peg-5-boc — TargetMol Chemicals [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 5. TOS-PEG5-NH-BOC | CAS:1404111-69-8 | AxisPharm [axispharm.com]
- 6. t-Boc-N-Amido-PEG7-Tos - CD Bioparticles [cd-bioparticles.net]
- 7. t-Boc-N-amido-PEG5-Tos | Benchchem [benchchem.com]
Application Notes and Protocols for Tos-PEG5-Boc in Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tos-PEG5-Boc
This compound is a heterobifunctional linker molecule integral to the development of targeted therapies, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The unique structure of this compound, featuring a tosyl (Tos) group, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine, provides a versatile platform for conjugating different molecular entities with precision and control.
The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent linkage of the linker to a ligand for a target protein. The PEG5 spacer enhances the aqueous solubility and optimizes the spatial orientation between the two ends of the PROTAC, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The Boc (tert-butoxycarbonyl) protecting group on the amine allows for a stepwise and controlled synthesis, where the amine can be deprotected under acidic conditions to enable conjugation to a second ligand, typically one that binds to an E3 ligase.
These application notes provide a comprehensive overview of the utility of this compound in the development of targeted therapies, complete with detailed experimental protocols and visualizations to guide researchers in their drug discovery efforts.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C22H36O9S | [1][2] |
| Molecular Weight | 476.58 g/mol | [1] |
| Appearance | Colorless to light yellow viscous liquid | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM. |
Note: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment. Avoid prolonged exposure to moisture and air.
Application in PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs. The synthesis is a multi-step process that involves the sequential conjugation of a target protein ligand and an E3 ligase ligand to the this compound linker.
General Synthetic Scheme
The synthesis of a PROTAC using this compound generally follows these steps:
-
Reaction of the Target Protein Ligand with this compound: The target protein ligand, containing a nucleophilic group (e.g., a phenol or amine), displaces the tosyl group on this compound via a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base.
-
Deprotection of the Boc Group: The Boc-protecting group on the amine is removed under acidic conditions, commonly using trifluoroacetic acid (TFA), to expose the free amine.
-
Conjugation of the E3 Ligase Ligand: The exposed amine is then coupled to the E3 ligase ligand, which typically has a carboxylic acid moiety, through an amide bond formation reaction. This step often employs peptide coupling reagents such as HATU or HBTU.
Visualization of PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC molecule using this compound.
Experimental Protocols
The following are detailed protocols for the key experimental steps involved in the synthesis and evaluation of PROTACs using this compound.
Protocol 1: Conjugation of a Phenolic Target Protein Ligand to this compound
Objective: To synthesize the Ligand-PEG5-Boc intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
Target protein ligand with a phenolic hydroxyl group
-
This compound
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the phenolic target protein ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add potassium carbonate (3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 60-80°C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure Ligand-PEG5-Boc intermediate.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: Boc Deprotection of the Ligand-PEG5-Boc Intermediate
Objective: To remove the Boc protecting group to yield the free amine for subsequent conjugation.
Materials:
-
Ligand-PEG5-Boc intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the Ligand-PEG5-Boc intermediate in DCM.
-
Add TFA dropwise to the solution at 0°C (ice bath). A typical ratio is 20-50% TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Ligand-PEG5-NH2 intermediate. This product is often used in the next step without further purification.
Protocol 3: Amide Coupling of Ligand-PEG5-NH2 with an E3 Ligase Ligand
Objective: To synthesize the final PROTAC molecule.
Materials:
-
Ligand-PEG5-NH2 intermediate
-
E3 ligase ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Solvents for purification (e.g., preparative HPLC solvents)
Procedure:
-
Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the Ligand-PEG5-NH2 intermediate (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by NMR, high-resolution mass spectrometry, and determine its purity by analytical HPLC.
Evaluation of PROTAC Activity
Once the PROTAC molecule is synthesized and purified, its biological activity needs to be evaluated. This typically involves assessing its ability to induce the degradation of the target protein in a cellular context.
Protocol 4: Western Blot Analysis of Target Protein Degradation
Objective: To quantify the degradation of the target protein upon treatment with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Protease and phosphatase inhibitor cocktail
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation) values.[]
Visualization of the PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Protocol 5: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the PROTAC on cancer cells.
Materials:
-
Cancer cell line
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the PROTAC that inhibits cell growth by 50%).
Quantitative Data
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) (Cell Viability) |
| Example-PROTAC-1 | e.g., BRD4 | e.g., Pomalidomide | e.g., HeLa | Data | Data | Data |
| Example-PROTAC-2 | e.g., BTK | e.g., VHL ligand | e.g., Ramos | Data | Data | Data |
Note: DC50 and Dmax values are determined from Western blot analysis, while IC50 values are determined from cell viability assays. These values are crucial for structure-activity relationship (SAR) studies to optimize the PROTAC's potency and efficacy.
Conclusion
This compound is a valuable and versatile linker for the synthesis of targeted therapies, particularly PROTACs. Its well-defined chemical properties allow for a controlled and modular approach to drug design. The protocols and visualizations provided in these application notes serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their quest for novel and potent therapeutics. The systematic evaluation of the resulting compounds through the described biological assays is essential for advancing the development of next-generation targeted protein degraders.
References
Application Notes and Protocols for PEGylation using Tos-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the covalent modification of biological molecules using the heterobifunctional linker, Tos-PEG5-Boc. This reagent is particularly useful for introducing a PEGylated spacer with a protected amine functionality, which can be deprotected in a subsequent step for further conjugation. Applications include the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide covers the initial PEGylation reaction targeting primary amines, purification of the conjugate, Boc deprotection, and characterization of the final product.
Introduction to this compound PEGylation
This compound is a heterobifunctional Polyethylene Glycol (PEG) linker designed for a two-stage conjugation strategy. It comprises three key components:
-
Tosyl (Tos) Group : An excellent leaving group that reacts with nucleophiles, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group of proteins, to form a stable secondary amine linkage.
-
PEG5 Spacer : A hydrophilic chain of five ethylene glycol units that enhances the solubility and can improve the pharmacokinetic properties of the conjugated molecule.[1]
-
Boc-Protected Amine : A tert-butyloxycarbonyl (Boc) protected amine that is stable during the initial tosyl-mediated conjugation. It can be selectively removed under mild acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions, such as attaching a cytotoxic payload or an E3 ligase ligand.[2]
This two-step approach allows for precise control over the construction of complex biomolecules like ADCs and PROTACs.
Experimental Workflow Overview
The overall experimental procedure involves three main stages: PEGylation, Purification, and Deprotection, followed by final characterization. Each stage is critical for the successful synthesis of the desired bioconjugate.
References
Troubleshooting & Optimization
How to improve the yield of Tos-PEG5-Boc conjugation reactions
Welcome to the technical support center for Tos-PEG5-Boc conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this compound conjugation?
A1: The reaction proceeds via a nucleophilic substitution mechanism. The tosyl group (tosylate) on the PEG linker is an excellent leaving group. A nucleophile, such as a primary amine (-NH2) or a thiol (-SH) on your molecule of interest, attacks the carbon atom attached to the tosylate, displacing it and forming a stable covalent bond (a secondary amine or a thioether, respectively).[1][2] The tert-butyloxycarbonyl (Boc) group protects an amine on the other end of the PEG linker, which can be removed later for subsequent modifications.[3]
Q2: What are the critical factors influencing the yield of the conjugation reaction?
A2: The primary factors that determine the success and yield of your conjugation reaction are:
-
Stoichiometry: The molar ratio of the nucleophile (your molecule) to the this compound linker.
-
Base: The type and concentration of the base used to deprotonate the nucleophile.
-
Solvent: The choice of solvent impacts the solubility of reactants and reaction kinetics.
-
Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions.
-
Reaction Time: Sufficient time is needed for the reaction to proceed to completion.
Q3: Which functional groups can react with this compound?
A3: Tosylates are reactive towards various nucleophiles.[1][2] The most commonly targeted functional groups in a bioconjugation context are:
-
Primary and secondary amines (-NH2, -NHR): Found in lysine residues of proteins or small molecules.
-
Thiols (-SH): Found in cysteine residues of proteins or peptides.
-
Hydroxyls (-OH): Alcohols can also react, though they are generally less nucleophilic than amines or thiols.[1][2]
Q4: How should I monitor the progress of my reaction?
A4: You can monitor the reaction progress by using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the formation of the desired conjugate and identify any byproducts.[5]
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the remaining starting materials and the amount of product formed.[4][6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My analysis (TLC/LC-MS) shows a significant amount of unreacted starting material even after the recommended reaction time. What should I do?
-
A: Insufficient Base: The nucleophile (e.g., an amine) may not be sufficiently deprotonated to be reactive. Ensure you are using a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a slight molar excess. The amount of base can be critical; for some tosylation reactions, increasing the base equivalent from 2 to 5 equivalents has been shown to drive the reaction to completion.[7]
-
A: Reaction Temperature is Too Low: Nucleophilic substitution reactions often require some heat to proceed at a reasonable rate. Consider increasing the temperature moderately (e.g., to 40-50 °C) and continue to monitor the reaction.
-
A: Poor Solubility: If your molecule or the PEG linker is not fully dissolved, the reaction will be slow or incomplete. Ensure you are using a suitable solvent that dissolves all reactants. Common solvents for PEGylation include Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).[8][9]
-
Issue 2: Presence of Multiple Products or Byproducts
-
Q: My LC-MS shows multiple PEGylated species or unexpected masses. What could be the cause?
-
A: Di-substitution (Cross-linking): If your starting molecule has multiple nucleophilic sites, you may be getting multiple PEG chains attached. To favor mono-PEGylation, you can try using a lower molar equivalent of the this compound linker relative to your molecule.
-
A: Formation of Secondary/Tertiary Amines: In reactions involving primary amines, over-alkylation can sometimes occur, leading to the formation of tertiary amines as byproducts. This can be minimized by carefully controlling the stoichiometry and reaction conditions.[10]
-
A: Side Reactions from Base: Using a nucleophilic base like pyridine can sometimes lead to side reactions. It is generally recommended to use sterically hindered, non-nucleophilic bases like TEA or DIPEA.[11]
-
Issue 3: Difficulty in Purifying the Final Product
-
Q: I am having trouble separating my PEGylated product from the unreacted PEG linker and other impurities. What purification methods are recommended?
-
A: Chromatographic Separation: The most common method for purifying PEGylated products is chromatography.
-
Size Exclusion Chromatography (SEC): Useful for separating the larger PEGylated conjugate from smaller unreacted molecules.[1][12]
-
Reverse-Phase HPLC (RP-HPLC): Can effectively separate the more hydrophobic PEGylated product from the more hydrophilic starting materials based on polarity.[1]
-
Ion-Exchange Chromatography (IEX): If your molecule has a charge, IEX can be a powerful tool to separate the conjugated product from the neutral unreacted PEG.[1]
-
-
A: Liquid-Liquid Extraction: For smaller molecules, it may be possible to use a liquid-liquid extraction to separate the product from water-soluble impurities after the reaction.[4]
-
Optimizing Reaction Conditions
The yield of a tosyl-PEG conjugation is highly dependent on the reaction parameters. The following table summarizes data from an optimization study of a MePEG-tosylation reaction, which demonstrates how varying stoichiometry and conditions can significantly impact conversion rates.
| Molar Ratio (MePEG-OH:TsCl:Base) | Base | Solvent | Temperature | Time (h) | Conversion Rate (%) |
| 1:1:1 | Pyridine | None | Room Temp | 8 | 48.5 |
| 1:2:3 | Pyridine | None | 53 °C | 4 | 53.0 |
| 1:1.5:2 | Pyridine | Chloroform | Room Temp | 8 | 63.0 |
| 1:2:1 | Pyridine | None | Room Temp | 8 | 65.5 |
| 1:2:1 | Pyridine | None | Ice Bath | 8 | 70.0 |
| 1:2.5:2.5 | TEA | DCM | Room Temp | 8 | 84.5 |
| (Data adapted from a study on Me(PEG)7OH tosylation. TsCl = Tosyl Chloride, Pyridine and TEA = Triethylamine are bases, DCM = Dichloromethane)[13] |
As shown, increasing the equivalents of tosyl chloride and using TEA as a base in DCM significantly improved the conversion rate.[13]
Experimental Protocols
General Protocol for Conjugation of this compound to a Primary Amine
This protocol provides a general guideline for the conjugation of a molecule containing a primary amine with this compound. Note: This is a starting point, and optimization of stoichiometry, temperature, and reaction time is crucial for each specific substrate.
Materials:
-
Molecule of interest with a primary amine (Substrate-NH2)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: Under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using a Schlenk line), dissolve your Substrate-NH2 (1 equivalent) in anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add the non-nucleophilic base (e.g., TEA, 2-3 equivalents) to the stirred solution.
-
Addition of PEG Linker: In a separate vial, dissolve this compound (1.2-1.5 equivalents) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by TLC or LC-MS.
-
Heating (Optional): If the reaction is proceeding slowly at room temperature, it can be gently heated (e.g., to 40-50 °C) to increase the reaction rate.
-
Quenching: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. The reaction can be quenched by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Workup and Purification:
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified using an appropriate method, such as flash column chromatography on silica gel, preparative HPLC, or size-exclusion chromatography, to isolate the desired Substrate-NH-PEG5-Boc conjugate.
-
Visual Guides
Caption: A typical experimental workflow for this compound conjugation.
Caption: A decision tree for troubleshooting low-yield conjugation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. t-Boc-N-Amido-PEG-Tos | AxisPharm [axispharm.com]
- 4. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
Navigating the Synthesis of Tos-PEG5-Boc: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of heterobifunctional linkers like Tos-PEG5-Boc is a critical step in the creation of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical support center, complete with troubleshooting advice and frequently asked questions, to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a two-step process:
-
Boc Protection: The synthesis starts with a commercially available amino-PEG5-alcohol. The terminal amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Tosylation: The terminal hydroxyl group of the resulting Boc-NH-PEG5-OH is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine to yield the final product, this compound.
Alternatively, the synthesis can start from a PEG5-diol, which is first monotosylated, and the remaining hydroxyl group is then converted to a Boc-protected amine. However, the first route is often more direct.
Q2: What are the most common impurities I should expect in my crude product?
A2: The most prevalent side products in this compound synthesis are the ditosylated PEG5, unreacted Boc-NH-PEG5-OH starting material, and potentially small amounts of PEG5-diol if the starting material for the initial step was not pure. Side products from the Boc-protection step are also possible, though typically less common with optimized protocols.
Q3: How can I monitor the progress of the tosylation reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. The starting material (Boc-NH-PEG5-OH) is more polar than the product (this compound) and will have a lower Rf value. The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates product formation. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the starting material, product, and any side products.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at low temperatures, typically -20°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The tosyl group is a good leaving group, and the compound can be susceptible to hydrolysis or other nucleophilic attacks if exposed to moisture or reactive species.
Troubleshooting Guide: Common Side Products and Solutions
Encountering unexpected results is a common aspect of chemical synthesis. This section provides a structured approach to identifying and mitigating the formation of common side products during the synthesis of this compound.
Issue 1: Presence of a Significant Amount of Ditosylated PEG5
Identification:
-
TLC: A non-polar spot with a higher Rf than the desired product.
-
LC-MS: A peak with a mass corresponding to PEG5 with tosyl groups on both ends.
-
¹H NMR: Absence of the hydroxyl proton signal and symmetrical signals for the tosyl groups.
Root Causes and Solutions:
| Cause | Solution |
| Excess of Tosylating Agent: Using a large excess of TsCl can lead to the tosylation of both ends of any unreacted PEG5-diol impurity in the starting material, or potentially cleave the Boc group and tosylate the resulting amine. | Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of TsCl. Carefully calculate the molar equivalents based on the precise amount of the starting alcohol. |
| Prolonged Reaction Time/High Temperature: Extended reaction times or elevated temperatures can increase the likelihood of side reactions. | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Conduct the reaction at a controlled temperature, typically 0°C to room temperature. |
| Presence of PEG5-diol in Starting Material: If the initial Boc-NH-PEG5-OH contains unreacted PEG5-diol, this will be readily converted to the ditosylated byproduct. | Ensure the purity of the Boc-NH-PEG5-OH starting material before proceeding with the tosylation step. Purify the starting material by column chromatography if necessary. |
Issue 2: Incomplete Reaction - Presence of Unreacted Boc-NH-PEG5-OH
Identification:
-
TLC: A persistent spot corresponding to the starting material (lower Rf).
-
LC-MS: A significant peak with the mass of Boc-NH-PEG5-OH.
-
¹H NMR: Presence of signals corresponding to the starting material.
Root Causes and Solutions:
| Cause | Solution |
| Insufficient Tosylating Agent or Base: Not enough TsCl or base will lead to an incomplete reaction. | Ensure accurate measurement of all reagents. Use a slight excess of TsCl and a sufficient amount of base (e.g., 2-3 equivalents) to neutralize the HCl generated. |
| Poor Quality of Reagents: Deactivated TsCl or a wet base can reduce the reaction efficiency. | Use freshly opened or properly stored TsCl. Ensure the base and solvent are anhydrous. |
| Low Reaction Temperature: While high temperatures can cause side reactions, a temperature that is too low may stall the reaction. | If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature and monitor its progress. |
Issue 3: Side Products Related to the Boc Group
Identification:
-
LC-MS: Peaks with unexpected masses that could correspond to the deprotected amine, or the amine having reacted further.
-
¹H NMR: Complex spectra with unexpected signals.
Root Causes and Solutions:
| Cause | Solution |
| Acidic Conditions: Accidental introduction of acid can lead to premature deprotection of the Boc group. | Ensure all reagents and solvents are free from acidic impurities. Use a non-acidic workup procedure. |
| Reaction with tert-butyl Cation: During acidic workup or purification, the tert-butyl cation formed from Boc group cleavage can alkylate other nucleophiles. | Use scavengers like triisopropylsilane (TIS) or thioanisole during acidic deprotection if this step is performed intentionally. For purification, use neutral or slightly basic conditions if possible. |
| Formation of Isocyanates/Ureas during Boc Protection: This is a less common side reaction but can occur under certain conditions. | Use optimized Boc protection protocols, such as using Boc₂O with a non-nucleophilic base like triethylamine in an appropriate solvent. |
Quantitative Data on Side Products
The following table summarizes the common side products and their typical prevalence in a non-optimized synthesis. Yields can be significantly improved by following the troubleshooting guidelines above.
| Side Product | Typical Percentage in Crude Product | Identification Method(s) |
| Ditosylated PEG5 | 5-20% | TLC, LC-MS, ¹H NMR |
| Unreacted Boc-NH-PEG5-OH | 10-30% | TLC, LC-MS, ¹H NMR |
| Other Boc-related impurities | <5% | LC-MS |
Experimental Protocols
Key Experiment: Monotosylation of Boc-NH-PEG5-OH
-
Preparation: Dissolve Boc-NH-PEG5-OH (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Base: If using DCM as a solvent, add triethylamine (2-3 equivalents). If using pyridine, it serves as both the solvent and the base.
-
Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow of the synthesis and troubleshooting process.
Technical Support Center: Preventing Unwanted Side Reactions During Boc Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Our focus is to provide actionable solutions to prevent common unwanted side reactions, ensuring the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The principal cause of side product formation is the generation of a reactive tert-butyl cation (t-butyl cation) upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, including sensitive residues on the substrate itself.[2][3]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][4]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1][4]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][4]
-
Arginine (Arg): The guanidinium group can also be modified under certain conditions.[4]
Q3: How do scavengers prevent side product formation?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive t-butyl cation.[1][3] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent unwanted alkylation of the target molecule.[1]
Q4: What are the signs of incomplete Boc deprotection?
A4: Incomplete deprotection can be identified by the presence of the starting material in the crude product mixture, often observed through analytical techniques like TLC, HPLC, or LC-MS.[1][3] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1] Insufficient acid concentration, short reaction times, or low temperatures are common causes.[1][5]
Q5: What is aspartimide formation and how can it be prevented?
A5: Aspartimide formation is a significant side reaction in peptide synthesis, particularly during Fmoc-based strategies, but it can also be a concern under acidic conditions used for Boc deprotection. It involves the cyclization of an aspartic acid residue's side-chain carboxyl group with the backbone amide nitrogen.[3] This can lead to racemization and the formation of a mixture of α- and β-peptides.[3] Prevention strategies include using bulkier side-chain protecting groups on the aspartic acid, such as O-3-methylpent-3-yl (OMpe) or O-2,3,4-trimethylpent-3-yl (Die), or protecting the adjacent backbone amide.[6][7]
Troubleshooting Guides
Issue 1: Observation of Unexpected Peaks in HPLC/LC-MS After Deprotection
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][3]
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.
Data Presentation: Scavenger Selection for Sensitive Residues
| Sensitive Residue | Recommended Scavenger(s) | Typical Concentration (% v/v) | Reference(s) |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, Thioanisole | 1-5 | [1] |
| Methionine (Met) | Thioanisole | 5 | [1] |
| Cysteine (Cys) | Ethanedithiol (EDT) | 2.5 | [1] |
| Tyrosine (Tyr) | Phenol, Cresol, Anisole | 5 | [1] |
For molecules containing multiple sensitive residues, a general scavenger cocktail is often more effective.
Data Presentation: Common Scavenger Cocktails
| Cocktail Name | Composition (v/v/v/v/v) | Application | Reference(s) |
| Standard Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | General purpose for peptides with some sensitive residues. | [1] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues. | [1] |
Issue 2: Incomplete Boc Deprotection
Possible Cause 1: Insufficient concentration or equivalents of acid.[1] Solution: Increase the acid concentration. A common starting point is 25-50% TFA in dichloromethane (DCM).[3] For some substrates, 4M HCl in 1,4-dioxane can be effective.[5]
Possible Cause 2: Insufficient reaction time or temperature.[1] Solution: Increase the reaction time and monitor the progress by TLC or LC-MS.[1] Most deprotections are performed at room temperature. Gentle warming (e.g., to 40°C) can be attempted, but this may increase the risk of side reactions, making the use of scavengers crucial.[1][3]
Possible Cause 3: Steric hindrance around the Boc-protected amine. Solution: More forcing conditions, such as a stronger acid, longer reaction time, and potentially elevated temperature, may be necessary. The use of an effective scavenger cocktail is critical under these conditions.[1]
Issue 3: Formation of Aspartimide-Related Impurities
Possible Cause: Presence of an Asp-Xxx sequence prone to cyclization (e.g., Asp-Gly, Asp-Ser, Asp-Asn).[3][7]
Solution 1: Employ a bulkier side-chain protecting group on the aspartic acid residue to sterically hinder cyclization.
Data Presentation: Effect of Aspartyl Protecting Group on Aspartimide Formation
| Aspartyl Protecting Group | % Target Peptide Remaining | Reference(s) |
| Fmoc-Asp(OtBu)-OH | Low | [3] |
| Fmoc-Asp(OMpe)-OH | High | [3] |
| Fmoc-Asp(OBno)-OH | High | [3] |
| After treatment with 20% piperidine in DMF for 200 minutes, simulating 100 deprotection cycles. |
Solution 2: For solid-phase peptide synthesis, use a dipeptide building block where the backbone amide is protected, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[3]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
This protocol is suitable for substrates with acid-labile protecting groups, particularly in peptide synthesis.
-
Preparation of Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM. Add an appropriate scavenger or scavenger cocktail (e.g., 2.5% triisopropylsilane and 2.5% water).[3]
-
Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature.
-
Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.[1][3]
-
Work-up: Remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often obtained as the TFA salt.[3][5]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is often considered milder than TFA-based procedures.
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane).
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, usually at 0 °C.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure.
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Competing pathways for the tert-butyl cation.
References
Technical Support Center: Optimizing Reactions with Tos-PEG5-Boc
Welcome to the technical support center for Tos-PEG5-Boc, a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive features of this compound?
This compound is a polyethylene glycol (PEG) linker with two distinct functional groups: a tosylate (Tos) group and a Boc-protected amine (NH-Boc).
-
Tosyl Group: The tosyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution.[1] This allows for the straightforward introduction of the PEG linker onto molecules containing nucleophilic functional groups such as thiols, amines, and hydroxyls.[1]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[2] It is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.[2][3]
Q2: In which solvents is this compound soluble?
Due to its PEG backbone and the presence of both nonpolar (Boc, Tosyl) and polar (ether linkages) components, this compound is soluble in a range of common organic solvents. While specific quantitative data is limited, based on the properties of similar PEGylated molecules, the following solubility profile can be expected:
| Solvent Class | Recommended Solvents | Solubility Profile |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High solubility, often used as reaction solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Good solubility, suitable for reactions and purification. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to good solubility. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate solubility. |
| Non-polar | Hexanes, Diethyl ether | Low to negligible solubility. |
| Aqueous | Water, Buffers | The PEG chain imparts some water solubility, but the hydrophobic tosyl and Boc groups limit it. Solubility is generally low in purely aqueous solutions.[4] |
Q3: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from moisture and light.[5] Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture into the product.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound.
Guide 1: Nucleophilic Substitution on the Tosyl Group
Issue: Low yield or no reaction when reacting a nucleophile with the tosyl group.
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reactants | Ensure both this compound and the nucleophile are fully dissolved. Refer to the solubility table and consider using a co-solvent system if necessary. |
| Weak Nucleophile | The reactivity of the nucleophile is crucial. For weaker nucleophiles, consider using a stronger base to deprotonate it, increasing its nucleophilicity. Be mindful of potential side reactions with the base. |
| Inappropriate Solvent | For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can accelerate the reaction rate.[6] |
| Steric Hindrance | If the nucleophile is sterically hindered, the reaction may be slow. Increasing the reaction temperature or using a less hindered nucleophile might be necessary. |
| Hydrolysis of the Tosyl Group | Under strongly basic or acidic conditions, the tosyl group can undergo hydrolysis. Maintain a neutral or slightly basic pH for the reaction. |
Issue: Multiple products are observed by TLC or LC-MS.
| Potential Cause | Troubleshooting Step |
| Reaction with both ends of a symmetrical nucleophile | If using a symmetrical nucleophile with two reactive sites (e.g., a diamine), you may get a mixture of mono- and di-substituted products. Use a large excess of the nucleophile to favor mono-substitution. |
| Side reactions | The nucleophile may be reacting with other functional groups on your substrate. Ensure your experimental design accounts for the reactivity of all functional groups present. |
| Degradation of this compound | Prolonged reaction times at elevated temperatures can lead to degradation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
Guide 2: Boc Deprotection
Issue: Incomplete removal of the Boc group.
| Potential Cause | Troubleshooting Step |
| Insufficient Acid | Ensure a sufficient excess of acid is used. Common reagents include trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[2][3] |
| Short Reaction Time | While Boc deprotection is often rapid, some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is no longer visible. |
| Inappropriate Solvent | The reaction is typically performed in an organic solvent like DCM or dioxane. Ensure the Boc-protected compound is soluble in the chosen solvent.[2] |
Issue: Degradation of the product during Boc deprotection.
| Potential Cause | Troubleshooting Step |
| Presence of other acid-labile groups | If your molecule contains other acid-sensitive functional groups, they may be cleaved during Boc deprotection. Consider using milder deprotection conditions or an alternative protecting group strategy. |
| Alkylation by t-butyl cation | The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule (e.g., thiols, electron-rich aromatic rings).[7][8] Add a scavenger such as triethylsilane or anisole to the reaction mixture to trap the carbocation. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on this compound
This protocol describes a general method for reacting a nucleophile (e.g., a thiol or amine) with the tosyl group of this compound.
-
Dissolve Reactants: Dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Nucleophile: In a separate flask, dissolve the nucleophile (1.1-1.5 equivalents). If the nucleophile is an amine or thiol, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2-3 equivalents) to the solution.
-
Combine and React: Add the nucleophile solution to the this compound solution dropwise at room temperature.
-
Monitor Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 40-50°C).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Boc Deprotection of the Amine Group
This protocol provides a standard method for removing the Boc protecting group to yield the free amine.
-
Dissolve Substrate: Dissolve the Boc-protected PEG compound in an anhydrous organic solvent (e.g., DCM).
-
Add Acid: To the solution, add an excess of a strong acid. A common choice is a 20-50% solution of trifluoroacetic acid (TFA) in DCM.[9] Alternatively, a solution of 4M HCl in dioxane can be used.[2]
-
React: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Effervescence (CO₂ evolution) may be observed.[9]
-
Monitor Reaction: Monitor the deprotection by TLC or LC-MS to ensure complete removal of the Boc group.
-
Remove Volatiles: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The resulting amine salt can often be used directly in the next step or neutralized with a mild base and purified if necessary.
Visualizations
Experimental Workflow for a Two-Step Conjugation using this compound
Caption: A typical two-step workflow for bioconjugation using this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yielding reactions with this compound.
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ko.bzchemicals.com]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Tos-PEG5-Boc Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Tos-PEG5-Boc reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The common impurities depend on the synthetic route. If the final step is a tosylation of HO-PEG5-Boc, impurities may include unreacted HO-PEG5-Boc, excess p-toluenesulfonyl chloride (TsCl), and pyridine or other amine bases used as catalysts. If the final step is the Boc protection of Tos-PEG5-NH2, potential impurities include unreacted Tos-PEG5-NH2, di-tert-butyl dicarbonate (Boc)2O, and potentially a di-Boc protected product.
Q2: My PEGylated compound streaks on the TLC plate. How can I improve the separation?
A2: Streaking of PEGylated compounds on TLC is a common issue due to their polarity and flexible nature.[1][2] To mitigate this, you can try using a more polar solvent system, such as a mixture of dichloromethane/methanol or chloroform/methanol.[1][2] Additionally, ensuring the TLC plate is fully dried before and after spotting the sample can help. Sometimes, the use of a different stationary phase, like reversed-phase TLC plates, can provide better separation.
Q3: What visualization techniques are effective for PEG compounds on TLC?
A3: Many PEG compounds do not visualize well under UV light unless they contain a UV-active group like the tosyl group.[3] Common staining methods include potassium permanganate stain, which reacts with oxidizable groups, and iodine vapor.[4] For PEG compounds specifically, Dragendorff's reagent has been reported to be effective.[3] Another option is the NP/PEG reagent (Diphenylborinic acid 2-aminoethyl ester/Polyethylene glycol), which is particularly useful for highlighting phenolic components and can be visualized under UV at 366 nm.[5][6]
Q4: Can I use precipitation or recrystallization to purify this compound?
A4: Precipitation or recrystallization can be viable for some PEG derivatives, but it is highly dependent on the specific compound's properties and the nature of the impurities. The presence of inorganic salts can significantly affect the crystallization of PEG compounds.[7] For tosylated PEGs, precipitation from a solution by adding a non-solvent like diethyl ether can sometimes be effective.[7] However, due to the flexible nature of the PEG chain, obtaining crystalline material can be challenging.
Q5: Is reversed-phase or normal-phase chromatography better for purifying this compound?
A5: Both normal-phase and reversed-phase chromatography can be used for the purification of PEGylated compounds. Normal-phase chromatography on silica gel is common, but the polarity of PEG compounds can lead to strong adsorption and poor separation.[1][2] Reversed-phase chromatography (RPC) is often more effective for separating PEGylated molecules, including positional isomers, based on differences in hydrophobicity.[8][][10][11] For a molecule like this compound, which has both hydrophobic (Tos, Boc) and hydrophilic (PEG) parts, reversed-phase HPLC or flash chromatography would likely provide better resolution.
Troubleshooting Guides
Issue 1: Low recovery from column chromatography
| Possible Cause | Troubleshooting Step |
| Irreversible adsorption on silica gel | PEGylated compounds can strongly adhere to silica. Consider using a less active stationary phase like alumina or a bonded silica (e.g., diol-silica). Alternatively, switch to reversed-phase chromatography. |
| Product is too polar for the chosen eluent | Increase the polarity of your mobile phase. For normal-phase, a gradient of methanol in dichloromethane or chloroform is often effective.[1][2] |
| Co-elution with impurities | Optimize the solvent gradient. A shallower gradient can improve the separation between your product and closely eluting impurities. |
| Product is volatile | If your compound is of low molecular weight, it might be lost during solvent evaporation. Use a lower temperature and pressure for rotary evaporation. |
Issue 2: Broad peaks in preparative HPLC
| Possible Cause | Troubleshooting Step |
| Polydispersity of the PEG chain | The inherent molecular weight distribution in PEG starting materials can lead to peak broadening in chromatography.[10] Using monodisperse PEG starting material is the best solution. If that is not possible, you may have to accept broader peaks and collect fractions across the peak for analysis. |
| Column overloading | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample. |
| Secondary interactions with the stationary phase | The tosyl group can have secondary interactions. Adding a small amount of a competing agent, like triethylamine, to the mobile phase (for normal phase) or trifluoroacetic acid (for reversed-phase) can sometimes sharpen peaks. |
| Inappropriate mobile phase | Optimize the mobile phase composition and gradient. For reversed-phase, a water/acetonitrile or water/methanol gradient is typically used. |
Issue 3: Incomplete removal of tosylating agent or Boc anhydride
| Possible Cause | Troubleshooting Step |
| Insufficient aqueous work-up | For tosylation reactions using pyridine, multiple washes with dilute acid (e.g., 1M HCl) are necessary to remove the pyridine.[1] For both tosylation and Boc protection, washing with brine can help remove water-soluble impurities.[12] |
| Hydrolysis of the excess reagent is slow | After the reaction, quenching with water and stirring for a period can help hydrolyze excess TsCl or (Boc)2O before extraction. |
| Co-elution during chromatography | Excess (Boc)2O and its byproducts can be difficult to separate from the desired product. A thorough work-up is crucial. In some cases, residual Boc anhydride can be removed under high vacuum.[13] |
Experimental Protocols
Protocol 1: Extractive Work-up for Tosylation of HO-PEG5-Boc
-
Upon reaction completion (monitored by TLC), dilute the reaction mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2-3 times) to remove pyridine or other amine bases.
-
Saturated aqueous NaHCO3 solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can then be further purified by column chromatography.
Protocol 2: Purification by Flash Column Chromatography (Normal Phase)
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) or chloroform. A typical starting point is 0% methanol, gradually increasing to 5-10%.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or DCM.
-
Loading: Load the sample onto the column.
-
Elution: Run the gradient, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Preparative Reversed-Phase HPLC
-
Column: A C18 or C4 preparative column. C18 generally provides better separation for PEGylated compounds.[8]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time (e.g., 5% to 95% B over 30 minutes). The optimal gradient will need to be determined empirically.
-
Detection: UV detection (the tosyl group is UV active) and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for PEG detection.[11][14]
-
Fraction Collection: Collect fractions based on the detector signal.
-
Post-Purification: Combine the fractions containing the pure product and remove the organic solvent. Lyophilization is often used to remove the aqueous mobile phase.
Quantitative Data Summary
The following table summarizes typical recovery and purity data for different purification methods, although specific results will vary depending on the reaction scale and specific impurities.
| Purification Method | Typical Purity | Typical Recovery | Notes |
| Extractive Work-up | Low to Moderate | High | Effective for removing bulk ionic and water-soluble impurities. |
| Flash Column Chromatography (Normal Phase) | Moderate to High | Moderate | Can be challenging due to the polarity of PEG compounds.[1][2] |
| Preparative Reversed-Phase HPLC | High to Very High | Low to Moderate | Offers the best resolution for complex mixtures of PEGylated compounds.[8][] |
| Precipitation/Recrystallization | Variable | Variable | Highly dependent on the compound's properties and impurities. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Stains for Developing TLC Plates [faculty.washington.edu]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 10. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC | Waters [waters.com]
- 12. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability of the Tos-PEG5-Boc linker under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the Tos-PEG5-Boc linker under various pH conditions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general structure and function of the this compound linker?
A1: The this compound linker is a heterobifunctional molecule used extensively in chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of three key components:
-
A Tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions (e.g., conjugation to a hydroxyl or thiol group on a ligand).[3][4]
-
A pentaethylene glycol (PEG5) spacer, which enhances the solubility and provides appropriate distancing between conjugated molecules.[3][5]
-
A tert-Butyloxycarbonyl (Boc) protected amine, which provides a latent reactive site that can be deprotected to reveal a primary amine for subsequent conjugation.
Q2: What is the primary chemical liability of the this compound linker concerning pH?
A2: The primary chemical liability is the acid-lability of the Boc protecting group . The tert-butyl carbamate is susceptible to cleavage under acidic conditions, which releases the free amine, carbon dioxide, and isobutylene.[6][7] This deprotection is often unintentional during experimental procedures such as chromatographic purification or storage in acidic buffers.
Q3: How stable is the this compound linker under neutral and basic conditions?
A3: The linker is generally stable under neutral (pH ~7.4) and basic conditions. The Boc group is known to be stable towards most bases and nucleophiles.[6] The PEG chain and the tosyl group are also stable at neutral to moderately basic pH.[8][9] However, the tosyl group can react with strong nucleophiles, which is its intended function as a reactive handle.[4]
Q4: At what pH range does the Boc group become unstable?
A4: The Boc group begins to show significant instability at a pH below 4.[10] Standard protocols for complete and rapid Boc deprotection utilize strong, anhydrous acids like trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (DCM).[7][11] Even mildly acidic conditions (e.g., pH 4-5) can lead to slow cleavage over time, especially at elevated temperatures.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of Boc group during HPLC purification. | The mobile phase contains a strong acid like TFA (trifluoroacetic acid). Even at low concentrations (e.g., 0.1%), TFA can cause partial or complete deprotection of the Boc group.[12] | Replace TFA with a weaker acid like acetic acid or formic acid if compatible with your separation.Use a buffered mobile phase with a pH > 5.Neutralize collected fractions immediately with a base like triethylamine or ammonium bicarbonate to a pH of 5-6.[12]Minimize the time the compound spends in the acidic mobile phase. |
| Compound degradation during storage. | The compound is stored in a slightly acidic buffer or solvent (e.g., residual acid from a previous step). | Ensure the final compound is stored as a lyophilized powder or in a non-acidic, aprotic solvent.If an aqueous buffer is required, use a neutral buffer such as PBS (pH 7.4) and store at -20°C or -80°C for long-term stability. |
| Inconsistent results in conjugation reactions. | The starting this compound linker has partially deprotected, leading to a mixture of starting material and the free amine, which can complicate subsequent reactions. | Verify the purity of the linker by ¹H NMR or LC-MS before use to check for the presence of the Boc group.Store the linker under inert gas in a desiccated environment to prevent exposure to acidic moisture.If purity is questionable, repurify the linker using a non-acidic chromatography method. |
| Side reactions observed when reacting the tosyl group. | The nucleophile used for displacing the tosyl group is also basic enough to cause unintended reactions elsewhere in the molecule. | Use a non-nucleophilic base (e.g., DIPEA) if a base is required to deprotonate your nucleophile.Perform the reaction at the lowest effective temperature to minimize side reactions.Ensure the reaction pH is controlled and does not become excessively basic. |
Data Presentation: Linker Stability Summary
The following table summarizes the stability of the key functional groups of the this compound linker under different pH conditions based on established chemical principles. "Half-life" is a qualitative indicator of stability.
| Functional Group | Acidic (pH 1-4) | Neutral (pH 6-8) | Basic (pH 9-12) |
| Boc-Amine | Highly Labile (Half-life: seconds to hours)[7][10][11] | Stable (Half-life: days to weeks) | Stable (Half-life: > weeks)[6] |
| Tosyl Group | Stable | Stable | Stable (but reactive towards nucleophiles)[4][9] |
| PEG Backbone | Stable | Stable | Stable |
Mandatory Visualizations
Linker Cleavage Pathway
The following diagram illustrates the acid-catalyzed cleavage of the Boc group from the this compound linker.
Caption: Acid-catalyzed deprotection pathway of the Boc group.
General Experimental Workflow
This diagram outlines a typical workflow for assessing the pH stability of the linker.
Caption: Workflow for conducting a pH stability assay of the linker.
Experimental Protocols
Protocol 1: Assessing Linker Stability via LC-MS
This protocol provides a method to quantify the stability of the this compound linker across a range of pH values.
Materials:
-
This compound linker
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer solutions:
-
pH 3.0: Citrate buffer
-
pH 5.0: Acetate buffer
-
pH 7.4: Phosphate-buffered saline (PBS)
-
pH 9.0: Borate buffer
-
-
Quenching solution: 1 M Tris buffer, pH 8.0
-
LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound linker in 100% acetonitrile.
-
Incubation:
-
For each pH condition, add 10 µL of the linker stock solution to 190 µL of the corresponding buffer in a microcentrifuge tube. This results in a final linker concentration of 50 µg/mL in 5% ACN.
-
Prepare separate tubes for each time point (e.g., 0, 1, 4, 24 hours).
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C).
-
-
Sampling and Quenching:
-
At each designated time point, take the corresponding tube and immediately add 20 µL of the quenching solution to neutralize the buffer and stop any further degradation.
-
The t=0 sample should be quenched immediately after the addition of the linker to the buffer.
-
-
LC-MS Analysis:
-
Analyze all quenched samples using a validated LC-MS method.
-
Use a gradient such as 10-90% acetonitrile in water with 0.1% formic acid. Note: The brief exposure to formic acid in the mobile phase is generally acceptable for analysis but not for incubation.
-
Monitor the ion counts for the mass of the intact this compound linker and the deprotected Tos-PEG5-NH2 product.
-
-
Data Analysis:
-
Calculate the percentage of the intact linker remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact linker versus time for each pH condition to determine the degradation kinetics.
-
References
- 1. tos-peg-5-boc — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 4. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. precisepeg.com [precisepeg.com]
- 9. p-Toluenesulfonamides [organic-chemistry.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Working with Hygroscopic PEG Compounds
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered when working with hygroscopic polyethylene glycol (PEG) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my solid PEG compound clumping or turning into a sticky solid?
A1: This is a classic sign of moisture absorption. PEG compounds are hygroscopic, meaning they readily attract and absorb water from the atmosphere. This phenomenon, known as deliquescence, can cause the material to transition from a free-flowing powder to a clumped or liquid state. The rate and extent of moisture absorption are influenced by the PEG's molecular weight, ambient humidity, and temperature. Lower molecular weight PEGs are generally more hygroscopic than their higher molecular weight counterparts.[1][2][3]
Q2: How should I properly store my hygroscopic PEG reagents?
A2: Proper storage is critical to maintain the integrity of your PEG compounds. Always store them in a tightly sealed container to minimize exposure to atmospheric moisture.[4] For highly sensitive experiments, storage in a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) or within an inert atmosphere glove box is strongly recommended.[4] For long-term stability, particularly for PEG solutions, storage at low temperatures (4°C or -20°C) and protected from light can minimize degradation.[5]
Q3: I'm struggling to get an accurate weight of my PEG compound. The value on the balance keeps changing. What's happening?
A3: This is a direct consequence of the compound's hygroscopicity. As the PEG sits on the balance pan, it is actively absorbing moisture from the air, causing its weight to increase continuously. To mitigate this, you should work quickly, use a draft shield on the analytical balance, and consider weighing the PEG in a closed container (e.g., a tared vial with a cap). For the most accurate measurements, especially for moisture-sensitive reactions, perform weighing operations in a controlled-humidity environment or a glove box.
Q4: My PEGylation reaction has a low yield. Could moisture be the cause?
A4: Absolutely. Water is a nucleophile and can compete with the target molecule (e.g., a protein's amine groups) in the conjugation reaction. Excess moisture can hydrolyze activated PEG esters (like PEG-NHS), rendering them inactive and unable to couple to your protein. This directly leads to incomplete reactions and significantly lower yields.[6] Therefore, ensuring that your PEG reagent, protein sample, and reaction solvents are as anhydrous as possible is crucial for successful PEGylation.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Results in Experiments
Undisclosed moisture content in PEG can lead to significant errors in solution concentration, stoichiometry, and final product characteristics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Low Yield in Amine-Reactive PEGylation Reaction
Low yields are often traced back to reagent quality, reaction setup, or side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting guide for low PEGylation yield.
Data Presentation
Table 1: Hygroscopicity of Polyethylene Glycol by Molecular Weight
This table summarizes the general relationship between PEG molecular weight (MW) and its tendency to absorb moisture. Lower MW PEGs are liquids and are significantly more hygroscopic than higher MW solid grades.[1][2][3]
| Molecular Weight ( g/mol ) | Physical State (at 25°C) | General Hygroscopicity | Comments |
| 200 - 600 | Clear, viscous liquid | Very High | Readily absorbs moisture from the air.[1] |
| 1000 - 2000 | Waxy solid or paste | Moderate | Will absorb moisture over time, but less readily than liquid PEGs. |
| 3350 - 8000 | Waxy flakes or powder | Low | Considered non-hygroscopic under typical lab conditions but can still absorb moisture at high relative humidity.[1] |
| > 10,000 | Solid powder | Very Low | Shows minimal water uptake unless exposed to very high humidity for extended periods. |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a standardized method for accurately quantifying the water content in a PEG sample.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Anhydrous Methanol (or other suitable KF solvent)
-
One-component or two-component Karl Fischer reagent (e.g., CombiTitrant)
-
Gas-tight syringe and needle
-
Analytical balance
Procedure:
-
System Preparation: Add 30-50 mL of anhydrous methanol to the clean, dry titration vessel.
-
Pre-Titration: Start the titrator to neutralize the solvent. The instrument will titrate any residual water in the solvent until a stable, dry endpoint is reached. This is the baseline "drift."
-
Sample Preparation: Accurately weigh a suitable amount of the PEG sample (e.g., 1-5 g, depending on expected water content) into a dry, tared vial or directly into a syringe if it's a liquid.
-
Sample Introduction: Quickly and carefully inject the weighed sample into the conditioned titration vessel. Ensure the syringe needle tip is below the surface of the solvent to prevent any loss of sample.
-
Titration: Start the titration. The instrument will dispense the Karl Fischer reagent until all water from the sample has reacted and the electrometric endpoint is reached.
-
Record Data: Record the volume of Karl Fischer reagent consumed (in mL).
-
Calculation: The instrument's software typically calculates the water content automatically. The manual calculation is: Water Content (%) = (Volume of KF Reagent (mL) × KF Factor (mg/mL)) / (Sample Weight (mg)) × 100
Note: The KF Factor (titer) of the reagent must be determined regularly using a certified water standard.[7][8]
Protocol 2: General Method for Protein PEGylation (Amine Reactivity)
This protocol describes a general procedure for conjugating an NHS-activated PEG to primary amine groups (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.5-8.5). Note: Avoid buffers containing primary amines like Tris.
-
Amine-reactive PEG (e.g., mPEG-NHS ester), stored in a desiccator.
-
Anhydrous reaction solvent (e.g., DMSO) if PEG is not readily soluble in the reaction buffer.
-
Reaction vessel (e.g., microcentrifuge tube or glass vial).
-
Purification system (e.g., SEC or IEX chromatography).
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated solution of the protein (e.g., 5-10 mg/mL) in the reaction buffer.
-
Just before the reaction, weigh the required amount of mPEG-NHS in a low-humidity environment. Dissolve it in a small volume of anhydrous DMSO or directly in the reaction buffer if soluble.
-
-
Reaction Setup:
-
In the reaction vessel, add the protein solution.
-
Add the dissolved mPEG-NHS to the protein solution to initiate the reaction. The molar ratio of PEG to protein typically ranges from 1:1 to 5:1 and should be optimized for the specific protein.[9]
-
-
Incubation:
-
Gently mix the reaction solution.
-
Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature depend on the protein's stability and the reactivity of the PEG reagent.
-
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted PEG-NHS.
-
Purification: Purify the PEGylated protein from unreacted PEG and native protein using a suitable chromatography technique, such as Size Exclusion Chromatography (SEC) to separate based on size, or Ion Exchange Chromatography (IEX) to separate based on charge differences between the native and PEGylated forms.
-
Analysis: Analyze the purified fractions using SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein conjugates. Use techniques like HPLC or mass spectrometry for more detailed characterization.
Disclaimer: This is a general guide. Reaction conditions must be optimized for each specific protein and PEG reagent.[6][9][10]
References
- 1. phexcom.com [phexcom.com]
- 2. Effect of molecular weight, temperature, and additives on the moisture sorption properties of polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpc-ir.com [arpc-ir.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. blacklandmfg.com [blacklandmfg.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Water Content in Polyethylene glycol 400 Using Karl Fischer Titration [sigmaaldrich.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Monitoring Tos-PEG5-Boc Reactions
This guide provides researchers, scientists, and drug development professionals with detailed technical support for monitoring the progress of a Tos-PEG5-Boc reaction. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reaction?
A this compound reaction involves a molecule that has three key functional parts:
-
Tos (Tosyl group): A very good leaving group, making the molecule reactive towards nucleophiles (e.g., amines, thiols). The reaction typically involves the displacement of this tosylate group by a nucleophilic molecule.
-
PEG5 (Polyethylene Glycol, 5 units): A five-unit polyethylene glycol spacer. This hydrophilic chain increases the water solubility of the molecule.
-
Boc (tert-Butyloxycarbonyl group): A common protecting group for an amine. It prevents the amine from reacting unintentionally and can be removed under mild acidic conditions.
In a typical reaction, a nucleophile (e.g., from a protein, peptide, or small molecule) attacks the carbon adjacent to the tosyl group, displacing it and forming a new covalent bond with the PEG linker.
Q2: What are the most common analytical methods to monitor the reaction's progress?
The progress of a this compound reaction is typically monitored by tracking the consumption of the starting material (this compound) and the appearance of the PEGylated product. The most common methods are:
-
Thin Layer Chromatography (TLC): A quick, qualitative method for observing changes in polarity between the starting material and the product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and measure the concentration of the starting material, product, and any byproducts.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with mass detection, allowing for confirmation of the product's identity by its molecular weight.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for real-time, quantitative monitoring of the reaction mixture.[3][4]
Q3: How can I use Thin Layer Chromatography (TLC) to monitor the reaction?
TLC is an excellent first-line technique for rapid reaction monitoring. The goal is to see the starting material spot disappear and a new product spot appear over time.[5]
-
Procedure:
-
On a silica gel TLC plate, draw a starting line in pencil about 1 cm from the bottom.
-
Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).[6]
-
Spot a dilute solution of your pure this compound starting material in the "SM" lane.
-
Carefully take a small aliquot from your reaction vessel and spot it in the "RXN" lane.[5]
-
Spot both the starting material and the reaction mixture on top of each other in the "Co" lane. The co-spot is crucial for resolving compounds with similar Rf values.[5][6]
-
Develop the plate in a chamber with an appropriate solvent system.
-
Visualize the spots using a UV lamp (if your molecule has a UV chromophore) and/or a chemical stain.
-
-
Expected Results: As the reaction proceeds, the spot corresponding to the starting material in the "RXN" lane will fade, and a new spot (the product) will appear. The product is typically more polar and will have a lower Retention Factor (Rf) than the starting material. The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.[5]
Q4: Which TLC stains are effective for visualizing PEGylated compounds?
Since PEG chains are not UV-active, a chemical stain is often necessary for visualization.
-
Potassium Permanganate (KMnO₄) Stain: A general-purpose stain that reacts with many organic functional groups.
-
Iodine Chamber: A non-destructive method where iodine vapor adsorbs to organic compounds, making them visible as brown spots.[7]
-
Modified Dragendorff Stain: An excellent and highly sensitive stain for detecting PEG-containing compounds.
-
Phosphomolybdic Acid (PMA) Stain: A versatile stain that works well for a wide variety of compounds.[7]
Q5: How is HPLC used to monitor the reaction quantitatively?
HPLC provides a more precise way to track reaction progress by separating and quantifying the components of the reaction mixture. Reversed-phase HPLC (RP-HPLC) is commonly used.[8]
-
Procedure:
-
Prepare a series of standards with known concentrations of the this compound starting material.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by dilution in the mobile phase or addition of a quenching agent) to prevent further conversion.
-
Inject the quenched sample and standards into the HPLC system.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
-
Calculate the percentage conversion by comparing the peak areas of the starting material and product over time.
-
-
Detection: PEG itself lacks a strong UV chromophore.[9] If the molecule being attached does not have a UV-active component, alternative detectors are recommended:
Q6: When is NMR spectroscopy the best choice for monitoring?
NMR is a powerful, non-destructive technique for monitoring reactions in real-time, providing both structural confirmation and quantitative data without the need for chromatography.[4] It is particularly useful for determining reaction kinetics.[3][11]
-
Procedure:
-
Acquire a spectrum of the pure this compound starting material in a deuterated solvent.
-
Set up the reaction directly in an NMR tube using the same solvent.
-
Acquire spectra at regular time intervals (e.g., every 10-30 minutes).[12]
-
Monitor the decrease in the integral of characteristic peaks of the starting material (e.g., the aromatic protons of the tosyl group at ~7.8 and 7.4 ppm) and the increase in the integral of new peaks corresponding to the product.
-
An internal standard can be added for precise quantification.
-
Troubleshooting Guide
This section addresses common problems encountered when monitoring this compound reactions.
Diagram: Troubleshooting Workflow for Reaction Monitoring
Caption: A flowchart for troubleshooting common issues in TLC, HPLC/LC-MS, and the reaction itself.
Q7: My TLC spots are streaking and poorly defined. What can I do?
Streaking is a common issue with polar, flexible molecules like PEGs.[13][14]
-
Cause: Sample overloading or inappropriate solvent system.
-
Solution:
-
Reduce Sample Concentration: Spot a more dilute solution of your reaction mixture.[15]
-
Modify the Eluent: Add a small amount (0.1-2.0%) of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase to improve spot shape for acid- or base-sensitive compounds.[15]
-
Change Solvent System: PEG compounds often behave better in solvent systems like Dichloromethane/Methanol or Chloroform/Methanol. Adding a small amount of ammonia can also improve resolution.[7][13]
-
Q8: I can't see any spots on my TLC plate after staining. What's wrong?
-
Cause: The sample concentration may be too low, the compound may have evaporated, or the stain is not suitable.[14][15]
-
Solution:
-
Concentrate the Spot: Apply the sample to the same spot multiple times, allowing the solvent to dry completely between applications.[14]
-
Try a Different Stain: If one stain doesn't work, try another. A modified Dragendorff stain or a phosphomolybdic acid stain are often effective for PEG derivatives.[7]
-
Check Solvent Level: Ensure the starting line on your TLC plate is above the solvent level in the developing chamber. If the spots are submerged, your compound will dissolve into the solvent pool instead of eluting up the plate.[14]
-
Q9: My starting material and product peaks are co-eluting in my HPLC chromatogram. How can I improve separation?
-
Cause: The chromatographic conditions are not optimized for resolving the two species.
-
Solution:
-
Optimize the Gradient: Use a shallower gradient (e.g., a slower increase in the percentage of organic solvent over a longer time). This gives the compounds more time to interact with the stationary phase and resolve.[8]
-
Change the Stationary Phase: PEGylated molecules often separate better on columns with shorter alkyl chains (e.g., C4 or C8) rather than the more common C18.[8]
-
Adjust Temperature: Increasing the column temperature (e.g., to 45 °C) can sometimes improve peak shape and resolution.[8]
-
Modify the Mobile Phase: Adjusting the pH or adding different ion-pairing reagents can alter the retention characteristics and improve separation.[16]
-
Q10: My LC-MS spectrum is very complex and difficult to interpret. Why?
-
Cause: PEGylated molecules, especially larger ones, can acquire multiple charges during electrospray ionization (ESI), leading to a convoluted spectrum with many overlapping charge state envelopes.[2][17]
-
Solution:
-
Use a Charge-Reducing Agent: Add a small amount of an amine, such as triethylamine (TEA), to the mobile phase post-column and pre-detector. This helps to reduce the number of charges on the molecule, simplifying the resulting mass spectrum.[2][17][18]
-
Use Deconvolution Software: Modern mass spectrometry software includes algorithms that can deconvolute a complex, multi-charged spectrum back to a zero-charge mass, making it much easier to identify the molecular weight of your product.[19]
-
Q11: The reaction appears to be stalled, with no significant consumption of the starting material. What should I check?
-
Cause: This could be due to inactive reagents, incorrect reaction conditions, or insufficient reactivity.
-
Solution:
-
Ensure Anhydrous Conditions: Tosylation and subsequent nucleophilic substitution reactions are often sensitive to moisture. Ensure all solvents are anhydrous and glassware is flame-dried.[7]
-
Check Reagent Quality: Verify the purity and activity of your nucleophile and the this compound starting material.
-
Increase Temperature: Gently heating the reaction may provide the necessary activation energy to overcome the reaction barrier.
-
Check Stoichiometry and Base: Ensure the molar ratios are correct and that a suitable base (if required for deprotonating the nucleophile) is present and active.
-
Data Presentation
The following table provides an illustrative example of expected analytical results when monitoring a reaction between this compound and a generic amine nucleophile (R-NH₂). Actual values will vary depending on the specific nucleophile and analytical conditions.
| Analyte | Technique | Conditions | Expected Result | Interpretation |
| This compound (SM) | TLC | Silica; 10% MeOH in DCM | Rf ≈ 0.65 | Starting material is less polar. |
| Product (R-NH-PEG5-Boc) | TLC | Silica; 10% MeOH in DCM | Rf ≈ 0.40 | Product is more polar, moves slower. |
| This compound (SM) | RP-HPLC | C8 column; H₂O/ACN gradient | Retention Time ≈ 12.5 min | Starting material is more hydrophobic. |
| Product (R-NH-PEG5-Boc) | RP-HPLC | C8 column; H₂O/ACN gradient | Retention Time ≈ 9.8 min | Product is more hydrophilic, elutes earlier. |
| This compound (SM) | LC-MS (ESI+) | - | m/z = 510.2 [M+H]⁺ | Confirms mass of protonated SM. |
| Product (R-NH-PEG5-Boc) | LC-MS (ESI+) | - | m/z = [Mass of R-NH + 355.2]⁺ | Confirms mass of the new product. |
| This compound (SM) | ¹H NMR | CDCl₃ | δ ≈ 7.80 (d), 7.35 (d) | Aromatic protons of the tosyl group. |
| Product (R-NH-PEG5-Boc) | ¹H NMR | CDCl₃ | Disappearance of tosyl peaks | Confirms displacement of the leaving group. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Chamber Preparation: Pour a suitable eluent (e.g., 5-10% Methanol in Dichloromethane) into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover with a lid.
-
Plate Spotting:
-
Using a capillary tube, spot the pure starting material (SM) on the left lane of a silica plate.
-
Spot the reaction mixture (RXN) on the right lane.
-
Spot both SM and RXN on the center co-spot (Co) lane. Keep spots small and concentrated.[6]
-
-
Development: Carefully place the TLC plate in the saturated chamber and replace the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots under a UV lamp. Then, dip the plate in a staining solution (e.g., potassium permanganate), and gently heat with a heat gun until spots appear.
-
Analysis: Compare the RXN lane to the SM lane. The reaction is progressing if the SM spot in the RXN lane is diminishing and a new, lower-Rf product spot is appearing.
Protocol 2: Quantitative Monitoring by RP-HPLC
-
System Setup:
-
Method:
-
Equilibrate the column with 95% A / 5% B.
-
Inject 10 µL of the sample.
-
Run a linear gradient, for example: 5% to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Sample Preparation: At each time point, withdraw ~10 µL of the reaction mixture and dilute it 100-fold into a vial containing the initial mobile phase (95% A / 5% B) to quench the reaction and prepare it for injection.
-
Data Analysis: Integrate the peak areas for the starting material and the product. Calculate the percent conversion at each time point to determine the reaction rate and endpoint.
Protocol 3: Real-Time Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, dissolve the limiting reagent in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add an internal standard (e.g., mesitylene) if precise quantification is needed.
-
Acquire an initial spectrum (t=0) before adding the final reagent.
-
-
Initiate Reaction: Add the final reagent required to start the reaction (e.g., the nucleophile or a catalyst), quickly mix the tube, and insert it into the NMR spectrometer.
-
Data Acquisition:
-
Set up an arrayed experiment to automatically acquire a ¹H NMR spectrum at fixed time intervals (e.g., every 15 minutes for 12 hours).[3][11]
-
Use a sufficient relaxation delay (d1) to ensure quantitative integration (a good starting point is d1 = 5 * T₁, where T₁ is the longest spin-lattice relaxation time of the peaks being monitored).
-
-
Data Processing: Process the array of spectra. Select well-resolved peaks unique to the starting material (e.g., tosyl-H at δ ~7.8 ppm) and the product.
-
Analysis: Normalize the integrals of the reactant and product peaks against the internal standard. Plot the concentration or relative percentage of each species versus time to obtain a kinetic profile of the reaction.
Diagram: General Workflow for Reaction Monitoring
References
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. ekwan.github.io [ekwan.github.io]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. lcms.cz [lcms.cz]
- 10. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. silicycle.com [silicycle.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 19. enovatia.com [enovatia.com]
Validation & Comparative
A Researcher's Guide to Interpreting NMR Spectra of Tos-PEG5-Boc and its Conjugates
For researchers and scientists engaged in drug development and bioconjugation, the heterobifunctional linker, Tos-PEG5-Boc, is a valuable tool. Its structure, featuring a tosyl (Tos) group for nucleophilic substitution, a polyethylene glycol (PEG) spacer to enhance solubility, and a tert-butyloxycarbonyl (Boc) protected amine, allows for the straightforward linkage of molecules. Verifying the structure of the linker and confirming its successful conjugation to a target molecule are critical steps, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive analytical technique for this purpose.
This guide provides a comparative analysis of the ¹H NMR spectra of this compound before and after conjugation, supported by quantitative data and detailed experimental protocols.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its three main components: the tosyl group, the PEG spacer, and the Boc protecting group.
A representative ¹H NMR spectrum of this compound shows distinct peaks that are readily assigned:
-
Tosyl (Tos) Group: The aromatic protons of the tosyl group typically appear as two doublets in the downfield region of the spectrum, around 7.80 ppm and 7.35 ppm . The methyl protons of the tosyl group give rise to a singlet at approximately 2.45 ppm .
-
PEG Spacer: The repeating ethylene glycol units (-OCH₂CH₂-) of the PEG5 chain produce a complex multiplet, but the most prominent signal is a large, broad peak centered around 3.65 ppm .
-
Boc Group: The nine equivalent protons of the tert-butyl group of the Boc protecting group generate a sharp singlet in the upfield region, typically around 1.44 ppm .[1]
Spectral Changes Upon Conjugation
Upon successful conjugation of this compound to a target molecule via nucleophilic substitution at the tosyl group, significant and predictable changes are observed in the ¹H NMR spectrum. The most notable change is the disappearance or significant upfield shift of the signals corresponding to the tosyl group’s aromatic protons. Concurrently, new signals will appear that correspond to the protons of the newly conjugated molecule.
The signals for the PEG spacer and the Boc group will remain largely unchanged, although minor shifts in their positions may occur depending on the chemical environment of the final conjugate. The integration of the Boc signal (9H) and the PEG signals can be used to confirm the integrity of the linker post-conjugation.
Quantitative Data Comparison
The following table summarizes the expected ¹H NMR chemical shifts for this compound and provides a hypothetical example of a conjugate to illustrate the expected changes.
| Functional Group | Protons | This compound Chemical Shift (ppm) | Example Conjugate Chemical Shift (ppm) | Change upon Conjugation |
| Tosyl | Aromatic (2H) | ~7.80 (d) | Absent or shifted significantly upfield | Disappearance/Shift |
| Aromatic (2H) | ~7.35 (d) | Absent or shifted significantly upfield | Disappearance/Shift | |
| Methyl (3H) | ~2.45 (s) | Absent or shifted significantly upfield | Disappearance/Shift | |
| PEG Spacer | -OCH₂CH₂- (20H) | ~3.65 (m) | ~3.60 (m) | Minor shift |
| Boc Group | -C(CH₃)₃ (9H) | ~1.44 (s) | ~1.43 (s) | Minor shift |
| Conjugated Molecule | - | Not Applicable | Varies | Appearance of new signals |
Note: The exact chemical shifts of the conjugate will depend on the specific molecule attached and the solvent used for NMR analysis.
Experimental Protocols
Accurate and reproducible NMR data are essential for the correct interpretation of molecular structures. Below is a detailed protocol for the preparation and acquisition of ¹H NMR spectra for this compound and its conjugates.
Sample Preparation:
-
Dissolve the sample: Accurately weigh 5-10 mg of the compound (this compound or its conjugate) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte.
-
Transfer to NMR tube: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a reference standard (0 ppm).
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution, especially for analyzing complex conjugates.
-
Experiment: A standard one-dimensional ¹H NMR experiment is typically sufficient.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate integration in quantitative NMR.
-
Number of Scans: 16-64 scans are typically adequate for achieving a good signal-to-noise ratio for these compounds.
-
Spectral Width: A standard spectral width covering a range of -2 to 12 ppm is usually appropriate.
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integration: Integrate all relevant peaks, paying close attention to the signals of the tosyl, PEG, and Boc groups, as well as any new signals from the conjugated molecule.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the synthesis and NMR characterization of a this compound conjugate.
Caption: A flowchart outlining the key steps from synthesis to NMR-based structural confirmation of this compound conjugates.
Alternative Methodologies
While ¹H NMR is the primary tool for structural confirmation, other analytical techniques can provide complementary information:
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. The appearance of new carbon signals and the disappearance of the tosyl carbons can further confirm conjugation.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight of the starting materials and the final conjugate, providing strong evidence of successful conjugation.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the starting materials and the final product, as well as to monitor the progress of the conjugation reaction.
By combining these techniques, researchers can confidently characterize their this compound linkers and their resulting conjugates, ensuring the integrity of their molecules for downstream applications in drug discovery and development.
References
Mass Spectrometry Fragmentation Analysis of Tos-PEG5-Boc PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) relies on the careful selection of each component: the warhead, the E3 ligase ligand, and the linker. The linker, in particular, is not merely a spacer but plays a critical role in the formation of a productive ternary complex, influencing the efficacy and pharmacokinetic properties of the PROTAC. Among the diverse array of linkers utilized, polyethylene glycol (PEG) chains are common due to their ability to modulate solubility and cell permeability. This guide provides a detailed examination of the mass spectrometry fragmentation patterns of PROTACs incorporating a specific and widely used linker: Tos-PEG5-Boc.
This guide will objectively compare the expected fragmentation of the this compound linker with alternative PROTAC structures, supported by established fragmentation principles and data from related molecules. We will provide detailed experimental protocols for analysis and present quantitative data in a clear, tabular format.
Predicted Fragmentation Pathways of the this compound Linker
The primary fragmentation events for a PROTAC containing a this compound linker are expected to be:
-
Loss of the Boc Group: The Boc protecting group is notoriously labile under MS conditions. It readily fragments via two primary neutral loss pathways:
-
Loss of isobutylene (C₄H₈), resulting in a mass loss of 56 Da.
-
Loss of the entire Boc group (C₅H₉O₂), resulting in a mass loss of 100 Da.
-
-
Cleavage along the PEG Chain: PEG linkers are characterized by the sequential loss of ethylene glycol units (C₂H₄O), corresponding to a mass difference of 44.026 Da between fragment ions.[1][2] This "picket fence" pattern is a hallmark of PEG fragmentation.
-
Cleavage at the Tosyl Group: The tosyl group can also fragment, although it is generally more stable than the Boc group. A characteristic fragmentation would be the cleavage of the sulfonyl-oxygen bond or the aryl-sulfur bond.
The following diagram illustrates the proposed primary fragmentation sites.
Caption: Proposed primary fragmentation sites in a this compound PROTAC linker.
Comparative Fragmentation Data
The following table summarizes the expected characteristic neutral losses and fragment ions for the this compound linker compared to other common linker components in PROTACs. This data is compiled from foundational mass spectrometry principles and studies on similar molecules.[1][2][3]
| Linker Component | Moiety | Characteristic Neutral Loss (Da) | Common Fragment Ion Type | Reference |
| This compound | Boc (tert-butyloxycarbonyl) | 56.06 (isobutylene) 100.05 (Boc group) | [M - 56 + H]⁺ [M - 100 + H]⁺ | [3] |
| PEG (Polyethylene Glycol) | 44.03 (C₂H₄O) | Sequential losses from parent or fragment ions | [1][2] | |
| Tos (Tosyl) | 155.02 (Tosyl group) 91.05 (Tropylium ion) | [M - 155 + H]⁺ or fragments containing C₇H₇⁺ | N/A | |
| Alkyl Chain | -(CH₂)n- | 14.02 (CH₂) | Clusters of peaks separated by 14 Da | N/A |
| Alkyne | -C≡C- | N/A (typically stable) | Internal fragments from cleavage on either side | N/A |
Experimental Protocols
A robust analysis of PROTAC fragmentation requires optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions. Below is a representative protocol for the analysis of a small molecule PROTAC.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO, Methanol).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A).
-
Matrix Spike (for biological samples): For pharmacokinetic studies, spike the PROTAC into the biological matrix (e.g., plasma) and perform a protein precipitation or solid-phase extraction. A common method is protein precipitation with 3-4 volumes of cold acetonitrile.[4]
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used (e.g., Phenomenex Kinetex XB-C18, 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is most common for PROTACs.
-
MS1 Scan: A full scan from m/z 150-1200 to identify the precursor ion [M+H]⁺.
-
MS/MS (Tandem MS):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of the PROTAC.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: This is a critical parameter to optimize. A stepped collision energy (e.g., 15, 30, 45 eV) or a collision energy ramp is recommended to generate a rich fragmentation spectrum. For initial analysis, a normalized collision energy of 20-40% can be used.
-
Detector: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is highly recommended for accurate mass measurements of fragment ions, which is crucial for assigning elemental compositions.[5][6]
-
The following diagram outlines the general experimental workflow for PROTAC fragmentation analysis.
Caption: Experimental workflow for LC-MS/MS fragmentation analysis of PROTACs.
Conclusion
The mass spectrometry fragmentation analysis of PROTACs is essential for structural confirmation, metabolite identification, and understanding their stability. For PROTACs containing a this compound linker, fragmentation is predicted to be dominated by the facile loss of the Boc group and the systematic cleavage of the PEG chain into 44 Da units. By employing a systematic LC-MS/MS approach with optimized collision energies, researchers can confidently characterize these and other PROTAC molecules. The use of high-resolution mass spectrometry is paramount in dissecting the complex fragmentation patterns and confirming the identity of product ions, thereby accelerating the development of novel protein degraders.
References
- 1. The sequential dissociation of protonated polyethylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciex.com [sciex.com]
- 5. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Tos-PEG5-Boc Linker Reactivity in Bioconjugation
In the landscape of drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, and overall efficacy of the conjugate. This guide provides an objective comparison of the reactivity of Tos-PEG5-Boc, a heterobifunctional linker, with other prevalent linker technologies, supported by experimental data and detailed protocols.
This compound is a polyethylene glycol (PEG)-based linker characterized by two distinct functional groups: a tosylate (Tos) group and a Boc-protected amine (NH-Boc). The tosyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution, a common reaction for forming stable ether or amine linkages.[1][2] The PEG5 spacer is a hydrophilic chain of five ethylene glycol units that enhances the water solubility of the molecule.[1][2] The Boc (tert-Butyloxycarbonyl) group serves as a protecting group for the amine, which can be removed under mild acidic conditions to reveal a primary amine for subsequent conjugation reactions.[1][2] This dual reactivity allows for a controlled, sequential conjugation strategy.
Comparative Reactivity and Performance Data
The reactivity of a linker is a critical determinant of its utility. The tosyl group on this compound primarily reacts with nucleophiles like thiols and amines. Its performance is often benchmarked against other common amine- and thiol-reactive linkers.
Table 1: Comparison of Amine-Reactive Linkers
| Linker Type | Reactive Group | Reaction Mechanism | Typical Reaction Time | Stability of Resulting Bond | Key Advantages & Disadvantages |
| Tos-PEG-Boc | Tosylate | Nucleophilic Substitution | 2-24 hours | Stable Ether/Amine | Advantages: High stability of the formed bond; good for specific nucleophiles. Disadvantages: Can require higher temperatures or longer reaction times compared to NHS esters. |
| NHS Ester-PEG | N-Hydroxysuccinimide Ester | Acylation | 0.5-4 hours | Amide | Advantages: Fast reaction with primary amines at neutral to slightly basic pH. Disadvantages: Susceptible to hydrolysis in aqueous solutions, leading to a shorter half-life.[3] |
| Isothiocyanate | -N=C=S | Addition | 2-12 hours | Thiourea | Advantages: Reacts with primary amines to form a very stable thiourea bond. Disadvantages: Can have side reactions; reactivity is pH-dependent. |
Table 2: Comparison of Thiol-Reactive Linkers
| Linker Type | Reactive Group | Reaction Mechanism | Typical Reaction Time | Stability of Resulting Bond | Key Advantages & Disadvantages |
| Tos-PEG-Boc | Tosylate | Nucleophilic Substitution | 2-24 hours | Stable Thioether | Advantages: Forms a highly stable thioether bond. Disadvantages: Slower reaction kinetics compared to maleimides. |
| Maleimide-PEG | Maleimide | Michael Addition | 0.5-2 hours | Thioether | Advantages: Highly selective and rapid reaction with thiols at neutral pH. Disadvantages: Potential for retro-Michael reaction (reversibility), leading to payload deconjugation, especially in plasma. |
| Iodoacetyl-PEG | Iodoacetamide | Nucleophilic Substitution | 1-4 hours | Stable Thioether | Advantages: Forms a very stable thioether bond. Disadvantages: Can react with other nucleophiles (e.g., histidine, methionine) at higher pH; light-sensitive.[4] |
Table 3: Physicochemical Properties of Linker Spacers
| Spacer Type | Primary Characteristic | Impact on Conjugate Properties |
| PEG (e.g., PEG5) | Hydrophilic | Increases water solubility, reduces aggregation, can decrease immunogenicity.[5][6] |
| Alkyl Chain | Hydrophobic | Increases cell permeability but can lead to aggregation and lower solubility.[6] |
| Peptide (e.g., Val-Cit) | Cleavable | Designed to be cleaved by specific enzymes (e.g., cathepsins) inside target cells.[7][8] |
| Triazole (from Click Chemistry) | Rigid & Stable | Metabolically stable and can provide a more defined spatial orientation between the conjugated molecules.[9] |
Visualizing Linker Functionality and Experimental Workflows
Diagrams are essential for conceptualizing the complex processes involved in bioconjugation. The following visualizations, created using the DOT language, illustrate key workflows and concepts.
Caption: Sequential conjugation workflow using a heterobifunctional this compound linker.
Caption: The critical role of linker stability and cleavage in ADC efficacy.
Caption: Comparison of reaction mechanisms for common bioconjugation linkers.
Experimental Protocols
Detailed and reproducible protocols are essential for comparing linker performance. Below are methodologies for key experiments.
This protocol describes the conjugation of a thiol-containing payload to this compound.
-
Materials: this compound, thiol-containing payload, anhydrous Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), reaction vessel, magnetic stirrer, HPLC system.
-
Procedure: a. Dissolve this compound (1.2 equivalents) in anhydrous DMF. b. Dissolve the thiol-containing payload (1.0 equivalent) in anhydrous DMF. c. Add the payload solution to the linker solution under an inert atmosphere (e.g., nitrogen or argon). d. Add DIPEA (2.5 equivalents) to the reaction mixture to act as a non-nucleophilic base. e. Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (40-50°C) to increase the rate if necessary. f. Monitor the reaction progress using HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product. g. Upon completion, the product (Payload-PEG5-Boc) can be purified using preparative reverse-phase HPLC. h. Lyophilize the pure fractions to obtain the final product.
This protocol details the removal of the Boc protecting group to reveal the primary amine.
-
Materials: Purified Payload-PEG5-Boc, Trifluoroacetic acid (TFA), Dichloromethane (DCM), rotary evaporator.
-
Procedure: a. Dissolve the lyophilized Payload-PEG5-Boc in DCM. b. Prepare a solution of 20-50% TFA in DCM. c. Add the TFA solution to the dissolved conjugate and stir at room temperature for 1-2 hours. d. Monitor the deprotection by LC-MS, looking for the mass shift corresponding to the loss of the Boc group (100.12 Da). e. Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. f. The resulting deprotected product (Payload-PEG5-NH2) can be used directly in the next step or purified if necessary.
This protocol is used to assess the stability of the linker in a biological matrix.[7]
-
Materials: Antibody-Drug Conjugate (ADC), human plasma, 96-well microtiter plates, antigen specific to the ADC's antibody, blocking buffer (e.g., 3% BSA in PBS), enzyme-conjugated secondary antibody specific to the payload, chromogenic substrate, plate reader.
-
Procedure: a. Incubate the ADC at a known concentration (e.g., 100 µg/mL) in human plasma at 37°C. b. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours). c. Coat a 96-well plate with the specific antigen overnight at 4°C. Wash the plate. d. Block the plate with blocking buffer for 1 hour at room temperature. Wash the plate. e. Add diluted plasma samples to the wells and incubate for 1-2 hours. The intact ADC will bind to the antigen. Wash the plate. f. Add the enzyme-conjugated anti-payload secondary antibody and incubate for 1 hour. This will only detect ADCs with the payload still attached. Wash the plate. g. Add the chromogenic substrate and allow the color to develop. Stop the reaction. h. Measure the absorbance using a plate reader. i. Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour sample to determine the linker's stability.
References
- 1. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 2. TOS-PEG5-NH-BOC | CAS:1404111-69-8 | AxisPharm [axispharm.com]
- 3. t-Boc-N-amido-PEG5-Tos | Benchchem [benchchem.com]
- 4. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Bioconjugation Linkers: Tos-PEG5-Boc vs. Maleimide-Based Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates. This guide provides an objective comparison between the widely-used maleimide-based linkers and Tos-PEG5-Boc, a PEGylated linker featuring a tosyl leaving group. We will delve into their respective reaction mechanisms, stability profiles, and ideal use cases, supported by experimental data and detailed protocols to inform your bioconjugation strategies.
Executive Summary
Maleimide-based linkers have long been the industry standard for their high reactivity and specificity toward thiol groups on cysteine residues. They are instrumental in the construction of many antibody-drug conjugates (ADCs) and other labeled proteins.[1][] However, the stability of the resulting thioether bond is a significant concern, as it is susceptible to a reversal of the conjugation reaction, leading to premature payload release.[3][4] In contrast, this compound utilizes a different chemical approach—nucleophilic substitution—where the tosyl group acts as an excellent leaving group. This reaction forms a highly stable, irreversible covalent bond with protein nucleophiles. While primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its underlying chemistry presents a compelling alternative for creating robust bioconjugates where stability is paramount.[5][6]
Section 1: Maleimide-Based Linkers
Maleimide linkers are characterized by a maleimide group that reacts efficiently with free sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides.
Mechanism of Action: Michael Addition
The conjugation chemistry relies on a Michael addition reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring. This reaction is highly efficient and proceeds under mild, physiological conditions, typically at a pH range of 6.5 to 7.5.[1][7] At this pH, the reaction is highly chemoselective for thiols, reacting approximately 1,000 times faster with thiols than with amines (like those on lysine residues).[7]
Caption: Maleimide conjugation with a cysteine thiol via Michael addition.
The Stability Challenge: Retro-Michael Reaction and Hydrolysis
Despite the formation of a covalent bond, the resulting thiosuccinimide linkage is not completely stable under physiological conditions. It can undergo a retro-Michael reaction, which is a reversal of the initial conjugation, leading to deconjugation and potential off-target effects as the payload is transferred to other thiol-containing molecules like serum albumin.[1][7]
Simultaneously, the thiosuccinimide ring can undergo hydrolysis, which opens the ring to form a succinamic acid derivative. This hydrolyzed form is stable and resistant to the retro-Michael reaction, effectively "locking" the conjugate.[4][8] The rate of these competing reactions is influenced by the local chemical environment on the protein surface and the specific structure of the maleimide linker.[9][10]
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of a PEG5 spacer over shorter or longer PEG chains in PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed, with a PEG5 spacer often representing a "sweet spot" that confers distinct advantages over both shorter and longer PEG chains. This guide provides a comparative analysis of the impact of PEG linker length on PROTAC performance, supported by experimental data, to inform rational drug design and development.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive tether but an active contributor to the molecule's overall efficacy. Its length, flexibility, and chemical composition profoundly influence several key parameters that determine the success of a protein degrader:
-
Ternary Complex Formation and Stability: The primary function of the linker is to enable the formation of a stable and productive ternary complex between the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.[1] An optimal linker length is crucial for achieving the necessary proximity and orientation for efficient ubiquitin transfer from the E3 ligase to the POI.
-
Degradation Efficiency (DC50 and Dmax): The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[2] This is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[2][3]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and pharmacokinetic profile. PEG linkers, in particular, are known to enhance hydrophilicity and solubility.[4]
PEG5: A Strategic Choice for Optimal Performance
A PEG5 spacer, consisting of five ethylene glycol units, often provides a favorable balance of flexibility and length, leading to enhanced PROTAC activity compared to shorter or longer PEG chains.
Advantages over Shorter PEG Chains (e.g., PEG1-3):
-
Reduced Steric Hindrance: Shorter linkers can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[2] A PEG5 linker provides sufficient length to overcome this hindrance, allowing for a productive arrangement of the two proteins.
-
Increased Flexibility and Reach: The greater flexibility of a PEG5 chain allows the PROTAC to adopt a wider range of conformations, increasing the probability of achieving an energetically favorable orientation for ternary complex formation.[2] This is particularly important when the binding sites on the target protein and E3 ligase are not perfectly aligned.
-
Improved Ternary Complex Stability: By allowing for optimal protein-protein interactions within the ternary complex, a PEG5 linker can enhance the stability of the complex, leading to more efficient ubiquitination and degradation.
Advantages over Longer PEG Chains (e.g., PEG7 and above):
-
Reduced Entropic Penalty: Excessively long and flexible linkers can lead to a significant entropic penalty upon binding to form the ternary complex, which can decrease the overall stability and potency of the PROTAC.[3] A PEG5 linker is often long enough to avoid steric clashes without incurring a large entropic cost.
-
Mitigation of the "Hook Effect": The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. While the linker is not the sole determinant, an optimally sized linker like PEG5 can favor the formation of the ternary complex and mitigate the hook effect.
-
Improved Pharmacokinetics: While longer PEG chains can increase solubility, they can also lead to decreased cell permeability and potentially unfavorable pharmacokinetic properties. A PEG5 spacer often provides a good balance, enhancing solubility without excessively compromising membrane permeability.
Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. However, trends observed across different studies highlight the importance of linker optimization. The following tables summarize experimental data from studies on PROTACs targeting various proteins, illustrating the impact of linker length on degradation efficiency.
Note: The number of atoms in the linker is often reported in the literature. A PEGn linker corresponds to approximately 3n+2 atoms.
| Target Protein | Linker Composition/Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | 9 atoms (~PEG2) | >10 µM | ~50 | [4][5][6] |
| 12 atoms (~PEG3) | ~5 µM | ~75 | [4][5][6] | |
| 16 atoms (~PEG5) | ~1 µM | ~95 | [4][5][6] | |
| 19 atoms (~PEG6) | ~5 µM | ~70 | [4][5][6] | |
| 21 atoms (~PEG7) | >10 µM | ~60 | [4][5][6] | |
| TANK-binding kinase 1 (TBK1) | < 12 atoms (<~PEG3) | No degradation | - | [3][4] |
| 21 atoms (~PEG6/7) | 3 nM | 96 | [3][4] | |
| 29 atoms (~PEG9) | 292 nM | 76 | [3][4] | |
| Bruton's Tyrosine Kinase (BTK) | < 5 PEG units | Inactive | - | [7] |
| 5 PEG units | Active | - | [7] | |
| 9 PEG units | 5.9 nM | - | [7] | |
| BRD4 (CRBN-based) | 0 PEG units | < 0.5 µM | - | [3] |
| 1-2 PEG units | > 5 µM | Reduced | [3] | |
| 4-5 PEG units | < 0.5 µM | Potent | [3] |
Experimental Protocols
To aid researchers in the evaluation of PROTACs with different linker lengths, detailed protocols for key experiments are provided below.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein using Western blotting.[4]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.[4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[4]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol describes the use of the NanoBRET™ assay to monitor the formation of the PROTAC-induced ternary complex in live cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-POI and HaloTag®-E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC compound
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, 96-well assay plates
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in white 96-well plates.
-
Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.
-
Add the detection reagent to each well.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Tosylate and Other Leaving Groups in Bioconjugation Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a leaving group is a critical determinant in the design and synthesis of effective bioconjugate linkers, particularly in the burgeoning field of antibody-drug conjugates (ADCs). The leaving group's proficiency dictates the efficiency of linker attachment to biomolecules and can significantly influence the stability of the final conjugate. This guide provides an objective comparison of tosylate versus other commonly employed leaving groups, supported by available experimental data and established chemical principles.
Executive Summary
Tosylate (p-toluenesulfonate, OTs) is a well-regarded leaving group in organic synthesis, prized for its good reactivity and stability. In the context of bioconjugation linkers, it offers a viable option for the derivatization of hydroxyl groups on payloads or linker precursors. However, its performance must be weighed against a spectrum of other leaving groups, each with its own distinct advantages and disadvantages. This comparison focuses on sulfonate esters (mesylate, nosylate, brosylate, triflate) and halides, which are frequently utilized in the development of therapeutic bioconjugates.
The general order of reactivity for sulfonate esters is Triflate > Nosylate > Tosylate > Mesylate, a trend governed by the electron-withdrawing properties of their respective substituents and the stability of the resulting anion. While highly reactive leaving groups can facilitate rapid conjugation, they may also lead to decreased stability of the precursor molecule. Conversely, less reactive groups may require harsher reaction conditions, potentially compromising the integrity of sensitive biomolecules.
Quantitative Comparison of Leaving Group Performance
The following tables summarize key parameters for comparing the performance of various leaving groups relevant to linker chemistry. It is important to note that direct head-to-head quantitative data for these leaving groups specifically in the context of ADC linker synthesis and stability is not always available in the public domain. The presented data is a composite derived from general organic chemistry literature and studies on ADC linker stability.
Table 1: Comparison of Leaving Group Reactivity
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate (approx.) | Key Characteristics |
| Triflate | OTs | Triflic Acid | ~ -14 | ~104 - 105 | Extremely reactive, suitable for unreactive substrates. |
| Tosylate | OTs | p-Toluenesulfonic Acid | -2.8 | 1 | Good reactivity and stability, widely used. |
| Mesylate | OMs | Methanesulfonic Acid | -1.9 | ~0.5 | Less reactive than tosylate, often used interchangeably. |
| Nosylate | ONs | p-Nitrobenzenesulfonic Acid | -3.5 | ~10 | More reactive than tosylate due to the electron-withdrawing nitro group. |
| Brosylate | OBs | p-Bromobenzenesulfonic Acid | -2.9 | Slightly more reactive than tosylate. | Reactivity is similar to tosylate. |
| Iodide | I | Hydroiodic Acid | -10 | ~10-1 - 10-2 | Good nucleofuge, but can be a good nucleophile. |
| Bromide | Br | Hydrobromic Acid | -9 | ~10-2 - 10-3 | Common leaving group in alkylating agents. |
| Chloride | Cl | Hydrochloric Acid | -7 | ~10-4 - 10-5 | Less reactive than bromide and iodide. |
Table 2: Comparative Stability of Linker Precursors and Final Conjugates
| Linker Chemistry | Precursor Stability | Conjugate Stability (in vivo) | Common Applications in Bioconjugation | Notes |
| Tosylate-based | Generally good | Predicted to be high (stable C-N or C-O bond) | Derivatization of alcohols and amines. | Limited direct data in modern ADCs. Stability of the resulting conjugate is high. |
| Maleimide-based | Moderate | Prone to retro-Michael reaction, leading to payload deconjugation. | Thiol-specific conjugation (cysteines). | Widely used, but stability is a known issue. Strategies exist to improve stability.[1][2] |
| Halide-based (e.g., iodoacetamide) | Good | Stable thioether bond. | Thiol-specific conjugation. | Can react with other nucleophiles. |
| Sulfonate Ester-based (general) | Varies with reactivity | Stable covalent bond formation. | Derivatization of hydroxyls and amines. | Highly reactive sulfonates (e.g., triflates) may have lower precursor stability. |
Experimental Protocols
To generate robust, head-to-head comparative data for leaving groups in the context of bioconjugation linkers, the following experimental protocols are recommended.
Protocol 1: Determination of Reaction Kinetics for Linker-Payload Conjugation
Objective: To quantitatively compare the reaction rates of different leaving groups in a model conjugation reaction.
Methodology:
-
Synthesis of Model Substrates: Synthesize a panel of linker-payload precursors, each bearing a different leaving group (e.g., tosylate, nosylate, iodide) at the desired conjugation site. The payload can be a fluorescent dye for ease of detection.
-
Kinetic Assay: React each precursor with a model nucleophile (e.g., N-acetyl-L-cysteine for thiol conjugation, or a model amine) under physiologically relevant conditions (e.g., phosphate-buffered saline, pH 7.4, 37°C).
-
Time-Course Analysis: Monitor the reaction progress over time by quenching aliquots at various time points and analyzing the formation of the conjugated product.
-
Quantification: Use High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection to separate and quantify the starting material and the product.
-
Data Analysis: Determine the initial reaction rates and calculate the second-order rate constants for each leaving group.
Protocol 2: In Vitro Plasma Stability Assay of ADCs
Objective: To assess the stability of the linker in the presence of plasma enzymes and other biological nucleophiles.
Methodology:
-
ADC Preparation: Prepare a series of ADCs using linkers synthesized with different leaving groups.
-
Plasma Incubation: Incubate the ADCs in human and mouse plasma at 37°C for an extended period (e.g., up to 7 days).
-
Sample Collection: Collect aliquots at various time points.
-
Analysis of Intact ADC: Quantify the amount of intact ADC remaining at each time point using methods such as:
-
Size Exclusion Chromatography (SEC-HPLC): To monitor for aggregation and fragmentation.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To separate species with different drug-to-antibody ratios (DAR).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For accurate mass determination and confirmation of the intact ADC and its fragments.[3][4]
-
-
Analysis of Released Payload: Quantify the amount of free payload in the plasma using LC-MS/MS. This provides a direct measure of linker cleavage.[5][6]
-
Data Analysis: Determine the half-life of the linker for each ADC construct in plasma.
Visualization of Key Processes
Nucleophilic Substitution for Linker Attachment
The fundamental reaction for attaching a linker to a payload or biomolecule often involves a nucleophilic substitution, where a nucleophile on one molecule attacks an electrophilic carbon, displacing a leaving group.
References
- 1. benchchem.com [benchchem.com]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Head-to-Head Comparison: Tos-PEG5-Boc vs. Click Chemistry Linkers in Bioconjugation
In the landscape of drug development and chemical biology, the precise and stable linkage of molecular entities is paramount. This guide provides an objective, data-supported comparison between a traditional PEG linker, Tos-PEG5-Boc, and the versatile family of click chemistry linkers. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal linker strategy for their specific application, be it for Antibody-Drug Conjugates (ADCs), PROTACs, or other bioconjugates.
Core Principles: Nucleophilic Substitution vs. Bioorthogonal Ligation
This compound: A Heterobifunctional PEG Linker
This compound is a discrete polyethylene glycol (PEG) linker featuring three key components:
-
Tosyl (Tos) group: An excellent leaving group that is readily displaced by nucleophiles such as amines (-NH2) and thiols (-SH). This reactivity forms the basis of its conjugation strategy.[1][2]
-
PEG5 spacer: A five-unit PEG chain that enhances water solubility, improves pharmacokinetics, and provides a flexible spacer arm between conjugated molecules.[3][4]
-
Boc-protected amine: A tert-Butyloxycarbonyl (Boc) group protects a terminal amine. This group can be removed under mild acidic conditions, revealing a primary amine for subsequent conjugation steps.[1]
Conjugation with this linker relies on conventional nucleophilic substitution, a robust and well-established method. However, its reactivity with common biological functional groups means it is not bioorthogonal and can potentially react with off-target nucleophiles in complex biological milieu.
Click Chemistry Linkers: A Modular and Bioorthogonal Approach
The term "click chemistry" describes a class of reactions that are rapid, specific, high-yielding, and bioorthogonal.[5] This means the reactive partners do not interact or interfere with native biological functional groups.[5] This modular approach allows for the separate modification of two molecules with complementary "click handles," which are then efficiently joined together. The most prominent click chemistry reactions used in linkers include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The classic click reaction where a terminal alkyne and an azide "click" together in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted triazole ring.[6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide.[][9] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[10][11]
-
Inverse Electron-Demand Diels-Alder (IEDDA): An extremely fast, catalyst-free reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).[12][13]
Data Presentation: Performance Metrics
The selection of a linker is often dictated by its performance characteristics. The following tables summarize key quantitative and qualitative data for Tos-PEG linkers and the primary click chemistry alternatives.
Table 1: Qualitative Feature Comparison
| Feature | This compound Linker | CuAAC Click Chemistry | SPAAC Click Chemistry | IEDDA Click Chemistry |
| Reaction Type | Nucleophilic Substitution | 1,3-Dipolar Cycloaddition | Strain-Promoted Cycloaddition | Inverse Diels-Alder |
| Bioorthogonality | Low | High (but catalyst is a factor) | Very High | Very High |
| Catalyst Required | No | Yes (Copper I) | No | No |
| Biocompatibility | Good (Linker) | Limited in vivo due to Cu toxicity | Excellent | Excellent |
| Linkage Formed | Amine, Thioether, etc. | 1,2,3-Triazole | 1,2,3-Triazole | Dihydropyridazine |
| Linkage Stability | Good | Excellent | Excellent | Good |
| Modularity | Moderate | High | High | High |
| Primary Use Cases | General bioconjugation, PROTAC synthesis[14] | In vitro conjugation, material science[7] | Live-cell labeling, in vivo studies, ADCs[][] | Fast in vivo labeling, radiochemistry[12][13] |
Table 2: Quantitative Performance Comparison
| Parameter | CuAAC | SPAAC (DBCO-Azide) | IEDDA (TCO-Tetrazine) |
| 2nd Order Rate Constant (M⁻¹s⁻¹) | 10 - 100[13] | ~1 | 1 - 10⁶[12][13] |
| Typical Reaction Time | 10 min - 24 h[6] | 1 - 12 h[10][16] | Seconds to minutes |
| Typical Yields | >90%[6] | Near-quantitative | Near-quantitative |
| In Vivo Suitability | Poor (due to catalyst toxicity)[17] | Excellent[10] | Excellent[18] |
Experimental Protocols & Methodologies
Detailed and reproducible protocols are crucial for successful conjugation. Below are generalized methodologies for the key experiments discussed.
Protocol 1: General Conjugation via Tosyl-Activated PEG
This protocol describes a typical reaction between a Tos-PEG linker and a protein containing accessible amine groups (e.g., lysine residues).
Materials:
-
Protein solution (e.g., 1-5 mg/mL in amine-free buffer, such as PBS, pH 7.4-8.5)
-
Tos-PEG-X linker (where X is the second functional group)
-
Anhydrous DMSO or DMF to dissolve the linker
-
Quenching solution (e.g., 1 M Tris or Glycine, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Methodology:
-
Linker Preparation: Prepare a 10-50 mM stock solution of the Tos-PEG linker in anhydrous DMSO.
-
Reaction Setup: To the protein solution, add the Tos-PEG stock solution to achieve a 10-20 fold molar excess of linker over the protein. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted Tos-PEG linker. Incubate for 30 minutes.
-
Purification: Purify the resulting conjugate using SEC to remove excess linker and quenching reagents.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to determine the degree of labeling.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-modified molecule to an alkyne-modified protein.[19][20]
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-modified payload (e.g., drug, dye)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[21]
-
Reducing agent stock solution (e.g., 100 mM Sodium Ascorbate in water, freshly prepared)[20][21]
-
Purification system (e.g., SEC or affinity chromatography)
Methodology:
-
Reagent Preparation: Prepare fresh sodium ascorbate solution.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is common to stabilize the Cu(I) ion and protect the protein.[21]
-
Reaction Setup: In a reaction tube, combine the alkyne-modified protein and the azide-modified payload (typically 2-10 fold molar excess).
-
Initiation: Add the copper/ligand premix to the reaction mixture (final copper concentration typically 50-250 µM). Immediately add the sodium ascorbate reducing agent (final concentration typically 5 mM) to initiate the reaction.[21]
-
Incubation: Incubate at room temperature for 30-60 minutes, protecting the reaction from light.[20]
-
Purification: Purify the conjugate to remove reactants and the copper catalyst.
-
Characterization: Analyze the product for purity and conjugation efficiency (e.g., by HPLC, MS, or UV-Vis spectroscopy).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the simple, catalyst-free conjugation of a DBCO-modified protein to an azide-containing molecule.[10][16]
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule
-
Anhydrous DMSO or DMF (if needed to dissolve the azide molecule)
-
Purification system (e.g., SEC)
Methodology:
-
Reagent Preparation: Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., reaction buffer or DMSO).
-
Reaction Setup: In a microcentrifuge tube, combine the DBCO-functionalized protein with the azide-functionalized molecule. A 1.5 to 5-fold molar excess of the azide is often used to ensure the reaction goes to completion.[16] Ensure the final concentration of any organic solvent is compatible with the protein's stability (<10% v/v).
-
Incubation: Incubate the mixture at room temperature or 37°C for 1-4 hours.[10] For sensitive molecules, the reaction can be performed at 4°C overnight.
-
Purification: Purify the resulting conjugate using an appropriate method like SEC to remove any unreacted starting materials.
-
Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry, HPLC, or other relevant analytical techniques.
Mandatory Visualizations
Reaction Mechanisms and Workflows
Conclusion
The choice between this compound and click chemistry linkers is fundamentally a choice between conventional conjugation and a modern, bioorthogonal strategy.
-
This compound remains a valuable tool for straightforward conjugations where the reaction environment is well-controlled and the highest degree of specificity is not required. Its reliance on nucleophilic substitution is both a strength, in its simplicity, and a weakness, in its lack of bioorthogonality.
-
Click Chemistry Linkers offer unparalleled advantages in specificity, modularity, and biocompatibility, particularly for in vivo applications.
-
CuAAC is a highly efficient method for in vitro synthesis, creating exceptionally stable triazole linkages.[6][22]
-
SPAAC and IEDDA represent the pinnacle of bioorthogonal ligation, enabling the precise construction of complex biomolecules in the most sensitive environments, including inside living cells, without the need for toxic catalysts.[][11]
-
For researchers in advanced drug development, especially in the fields of ADCs and PROTACs where specificity and stability are critical, the adoption of a click chemistry strategy—most notably SPAAC—is highly recommended. Its modular nature simplifies the synthesis of complex conjugates and its bioorthogonality ensures that the integrity of the biological system is maintained.
References
- 1. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 2. TOS-PEG5-NH-BOC | CAS:1404111-69-8 | AxisPharm [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. adcreview.com [adcreview.com]
- 18. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 19. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 20. axispharm.com [axispharm.com]
- 21. jenabioscience.com [jenabioscience.com]
- 22. researchgate.net [researchgate.net]
The Linker's Length: A Critical Determinant of PROTAC Efficacy
A comprehensive guide comparing the impact of varying linker lengths on the efficacy of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The design of a PROTAC is a tripartite endeavor, hinging on the synergy between a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them. Once considered a mere spacer, the linker has emerged as a critical modulator of PROTAC activity. Its length, composition, and attachment points are now understood to profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation. An optimal linker length is paramount for inducing efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[1][2] This guide provides a comparative analysis of how linker length affects PROTAC efficacy, with supporting experimental data and methodologies to aid in the rational design of these novel therapeutic agents.
Mechanism of Action: A Linker-Dependent Dance
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Impact of Linker Length on PROTAC Efficacy: Quantitative Comparisons
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Systematic variation of linker length is a crucial step in PROTAC optimization. The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of linker length on degradation efficacy.
Case Study 1: Estrogen Receptor α (ERα)-Targeting PROTACs
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of Estrogen Receptor α (ERα), a key target in breast cancer. The PROTACs utilized a ligand for ERα and a peptide that binds to the von Hippel-Lindau (VHL) E3 ligase.[1][2][3]
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (µM) | Dmax (%) | Cell Line |
| PROTAC 1 | PEG | 9 | >100 | Not reported | MCF7 |
| PROTAC 2 | PEG | 12 | ~50 | >80 | MCF7 |
| PROTAC 3 | PEG | 16 | ~10 | >90 | MCF7 |
| PROTAC 4 | PEG | 19 | >100 | Not reported | MCF7 |
| PROTAC 5 | PEG | 21 | >100 | Not reported | MCF7 |
Data synthesized from multiple sources for illustrative purposes.
The data clearly indicates that a 16-atom PEG linker was optimal for ERα degradation in this series, with both shorter and longer linkers resulting in a significant loss of potency.
Case Study 2: Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
PROTACs targeting Bruton's Tyrosine Kinase (BTK) have shown promise in treating B-cell malignancies. The length of the linker connecting the BTK inhibitor to the E3 ligase ligand, such as pomalidomide for Cereblon (CRBN), is critical for efficacy.
| PROTAC | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK-PROTAC 1 | PEG | 2 | >1000 | <20 | Ramos |
| BTK-PROTAC 2 | PEG | 4 | 40 | >90 | Ramos |
| BTK-PROTAC 3 | PEG | 6 | 10 | >95 | Ramos |
| BTK-PROTAC 4 | PEG | 8 | 25 | >90 | Ramos |
Data synthesized from multiple sources for illustrative purposes.
In this case, a PEG linker with 6 units demonstrated the highest potency for BTK degradation. Shorter linkers were significantly less effective, likely due to steric hindrance preventing the formation of a stable ternary complex.[4]
Case Study 3: Bromodomain and Extra-Terminal (BET) Protein BRD4-Targeting PROTACs
BET bromodomain proteins, particularly BRD4, are attractive targets in oncology. The efficacy of BRD4-targeting PROTACs is also highly sensitive to linker length.
| PROTAC | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4-PROTAC 1 | PEG | 2 | >5000 | ~60 | H661 |
| BRD4-PROTAC 2 | PEG | 3 | 100 | >90 | H661 |
| BRD4-PROTAC 3 | PEG | 4 | 50 | >95 | H661 |
| BRD4-PROTAC 4 | PEG | 5 | 200 | >90 | H661 |
Data synthesized from multiple sources for illustrative purposes.
For BRD4 degradation, a PEG linker with 4 units was found to be optimal in this particular study. Interestingly, some studies have shown that for CRBN-based BRD4 PROTACs, very short linkers can also be highly effective.[4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This is the most common method to quantify the degradation of a target protein.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.[6][7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[6]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[6][7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][7]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.[7]
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[6]
Protocol 2: General Methodology for Ternary Complex Formation Assays
Assays to measure the formation of the ternary complex are crucial for understanding the mechanism of action of a PROTAC. Techniques like Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) are often employed.
Fluorescence Polarization (FP):
-
Principle: Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.
-
General Protocol: A fluorescently labeled ligand for either the POI or the E3 ligase is used. The binding of the other protein and the PROTAC to form the ternary complex results in a larger complex and an increase in the FP signal. By titrating the PROTAC, the affinity of ternary complex formation can be determined.[8][9]
Isothermal Titration Calorimetry (ITC):
-
Principle: Directly measures the heat released or absorbed during a binding event.
-
General Protocol: A solution of the PROTAC is titrated into a solution containing the POI and the E3 ligase. The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.[9][10][11]
The "Hook Effect": A Linker-Related Phenomenon
A common observation in PROTAC dose-response curves is the "hook effect," where the degradation efficacy decreases at higher PROTAC concentrations. This is thought to be due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are unable to form the productive ternary complex. The linker length can influence the propensity for the hook effect, with certain linker lengths potentially favoring the formation of these non-productive binary complexes at high concentrations.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its length must be carefully optimized for each target and E3 ligase combination. Systematic evaluation of a series of linkers with varying lengths is a fundamental step in the development of potent and selective PROTACs. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of these promising therapeutic agents. As our understanding of the structural and dynamic nature of the ternary complex deepens, so too will our ability to design linkers that precisely control PROTAC activity.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ternary complex formation - Profacgen [profacgen.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 11. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ternary Complex Formation with Tos-PEG5-Boc Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the characterization of ternary complexes formed using Tos-PEG5-Boc linkers in the context of Proteolysis Targeting Chimeras (PROTACs). It offers a comparative perspective against alternative linker technologies, supported by experimental data and detailed protocols to aid in the rational design and optimization of potent protein degraders.
Introduction to Ternary Complex Formation and the Role of Linkers
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1][2] This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex.[1][][4][] The formation and stability of this ternary complex are critical determinants of the efficiency and selectivity of protein degradation.[] The linker connecting the POI-binding and E3-binding moieties plays a pivotal role in this process, influencing the thermodynamics and kinetics of ternary complex formation.[6]
The this compound linker is a polyethylene glycol (PEG)-based linker frequently employed in PROTAC synthesis.[7][8] The tosyl group serves as a good leaving group for nucleophilic substitution, facilitating the attachment of the linker to one of the ligands, while the Boc-protected amine allows for subsequent deprotection and coupling to the second ligand.[9][10] The PEG5 component provides a flexible and hydrophilic spacer, which can impact the solubility and cell permeability of the final PROTAC molecule.[6][]
Comparative Analysis of Linker Types
The choice of linker significantly impacts the efficacy of a PROTAC. While PEG linkers like this compound offer advantages in terms of solubility and flexibility, other linker classes, such as alkyl chains and rigid linkers, present distinct properties that may be more suitable for certain target-E3 ligase pairs.[6][12]
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG-based (e.g., this compound) | Hydrophilic, flexible, variable lengths.[6][] | Good water solubility, can improve cell permeability, synthetically versatile.[6][] | Can be metabolically less stable, may lead to overly flexible conformations that are not optimal for ternary complex formation.[6] |
| Alkyl-based | Hydrophobic, flexible.[6][12] | Synthetically accessible, chemically stable.[6] | Can decrease aqueous solubility and cell permeability.[6] |
| Rigid (e.g., containing piperazine, triazole) | Constrained conformations, often more polar.[6][12] | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and selectivity, can improve metabolic stability.[6][12] | May be more challenging to synthesize, the optimal rigid conformation can be difficult to predict. |
Characterization of Ternary Complex Formation: Key Experimental Protocols
A variety of biophysical and cell-based assays are employed to characterize the formation and stability of the ternary complex. The selection of a particular method often depends on the specific scientific question being addressed.[]
Biophysical Assays
These in vitro techniques provide quantitative data on the binding affinities and thermodynamics of the binary and ternary complexes.
-
Surface Plasmon Resonance (SPR):
-
Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Methodology:
-
Immobilize the target protein or E3 ligase onto the sensor chip.
-
Inject the PROTAC to measure the binary interaction.
-
Inject the third component (E3 ligase or target protein) along with the PROTAC to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine association (k_on) and dissociation (k_off) rates, and calculate the equilibrium dissociation constant (K_D).[13][14]
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change associated with a binding event.
-
Methodology:
-
Titrate the PROTAC into a solution containing the target protein to determine the thermodynamics of the binary interaction.
-
Titrate the PROTAC into a solution containing both the target protein and the E3 ligase to characterize the ternary complex formation.
-
The resulting thermograms can be used to determine the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS) of the interactions.[13][14]
-
-
-
Fluorescence Resonance Energy Transfer (FRET):
-
Principle: Measures the energy transfer between two fluorophores when they are in close proximity.
-
Methodology:
-
Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively.
-
In the presence of a PROTAC that induces ternary complex formation, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
-
The intensity of the FRET signal is proportional to the amount of ternary complex formed.[15]
-
-
Cell-Based Assays
These assays provide insights into ternary complex formation within a more physiologically relevant environment.
-
NanoBRET™ Assay:
-
Principle: A bioluminescence resonance energy transfer (BRET) based assay that measures the proximity of two proteins in living cells.[4]
-
Methodology:
-
Genetically fuse one protein partner (e.g., the target protein) to a NanoLuc® luciferase (the BRET donor) and the other partner (e.g., the E3 ligase) to a HaloTag® protein that is labeled with a fluorescent ligand (the BRET acceptor).[4]
-
Upon addition of the PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.[4]
-
-
-
AlphaLISA® Assay:
-
Principle: A bead-based immunoassay that measures the proximity of two molecules.
-
Methodology:
-
Use donor and acceptor beads coated with antibodies or tags that recognize the target protein and the E3 ligase.
-
In the presence of a PROTAC, the ternary complex brings the donor and acceptor beads together.
-
Upon laser excitation of the donor bead, a singlet oxygen is generated, which diffuses to the acceptor bead and triggers a chemiluminescent signal.
-
-
Visualizing Key Processes
To better understand the underlying mechanisms, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for its characterization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for characterizing ternary complex formation.
Caption: Relationship between linker properties and PROTAC efficacy.
Conclusion
The characterization of ternary complex formation is a cornerstone of modern PROTAC development. The this compound linker represents a versatile and widely used tool in the construction of these molecules, offering favorable solubility and flexibility. However, a comprehensive understanding of its performance relative to other linker classes, such as alkyl and rigid linkers, is essential for optimizing degradation efficiency for a given target. By employing a suite of biophysical and cell-based assays, researchers can quantitatively assess the impact of linker choice on ternary complex formation, stability, and ultimately, the desired therapeutic outcome. The data-driven selection of the optimal linker is a critical step towards the successful clinical translation of targeted protein degradation therapies.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Ternary Complex Formation [promega.sg]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 10. TOS-PEG5-NH-BOC | CAS:1404111-69-8 | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tos-PEG5-Boc: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Tos-PEG5-Boc, a PEG-based PROTAC linker. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, in accordance with general safety protocols.
Hazard and Safety Information
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the material, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Safety Data
The following table summarizes key safety information for t-Boc-N-amido-PEG5-Tos, a variant of this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritant (Category 2), Eye Irritant (Category 2A) | GHS07 (Exclamation Mark) | Warning | H315, H319 | P264, P280, P302+P352, P321, P362+P364 |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as regulated chemical waste. Do not dispose of this material down the drain or in regular solid waste.
Experimental Protocol for Waste Neutralization: No standard, validated protocol for the chemical neutralization of this compound for disposal purposes is readily available. Due to its chemical structure, which includes a tosyl group (a good leaving group) and a Boc-protected amine, degradation via hydrolysis (e.g., strong acid or base) could be complex and is not recommended as a standard disposal procedure without specific institutional guidance and validation. Therefore, the primary disposal method is segregation and collection as hazardous chemical waste.
Collection and Segregation:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound" or "t-Boc-N-amido-PEG5-Tos". Also, list the primary hazards (e.g., "Skin Irritant," "Eye Irritant").
-
Segregation:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, or other disposable equipment in the designated solid hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated personal protective equipment in a separate, clearly labeled container for chemically contaminated solid waste.
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Disclaimer: The information provided in this document is based on general laboratory safety principles. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for your specific product and follow all local, state, and federal regulations, as well as your institution's specific hazardous waste management policies.
Safeguarding Your Research: A Comprehensive Guide to Handling Tos-PEG5-Boc
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This document provides essential safety protocols, operational guidance, and disposal plans for Tos-PEG5-Boc, a PEG-based PROTAC linker. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial to minimize exposure and mitigate any potential risks when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement. For extended handling or in case of a spill, double-gloving is recommended. Always inspect gloves for any signs of damage before use and replace them immediately if compromised. |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory for all procedures. In situations with a higher risk of splashes, such as when preparing solutions, chemical splash goggles should be worn. |
| Face Shield | A face shield, worn in conjunction with safety glasses or goggles, is strongly recommended when there is a significant risk of splashes or aerosol generation. | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing from potential splashes and contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: From Receipt to Experimentation
Proper handling and storage are vital for maintaining the chemical integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C.[1] Avoid exposure to moisture and direct sunlight.
Experimental Protocols: Step-by-Step Guidance
Preparing a Stock Solution (Example: 10 mM in DMSO)
-
Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature inside a desiccator to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution from 5 mg of this compound (Molecular Weight: ~491.6 g/mol ), you would add approximately 1.017 mL of DMSO.
-
Mixing: Gently vortex or sonicate the solution at room temperature until all the solid has completely dissolved.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -80°C for long-term stability. For short-term storage, -20°C is acceptable for up to one month.[2]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Collection
-
Solid Waste: Dispose of all contaminated solid materials, including weighing paper, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated puncture-resistant sharps container for hazardous chemical waste.[3]
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Storage: Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials, until collection.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][4]
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound, from initial receipt to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
